8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-8-2-3-9(10)5-7(4-8)6-11/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXODJQUDPZVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
High-Efficiency Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Topic: Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Target Molecule: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Common Name: 3-Formyltropane
CAS Registry Number: 1554224-35-9
Molecular Formula: C
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in medicinal chemistry, serving as the core for antagonists of CCR5 (e.g., Maraviroc analogues), muscarinic receptors, and dopamine transporters. The 3-carbaldehyde derivative is a critical "one-carbon extended" intermediate, allowing access to 3-aminomethyl tropanes via reductive amination or chain elongation via Horner-Wadsworth-Emmons reactions.
This guide details the synthesis of 3-formyltropane from the readily available precursor Tropinone . We prioritize the Wittig Homologation route using (methoxymethyl)triphenylphosphonium chloride, as it offers superior regiocontrol and scalability compared to alternative methods like the TosMIC (Van Leusen) reaction.
Retrosynthetic Analysis
The synthesis relies on a C1-homologation of the ketone functionality at the C3 position. The most robust disconnection involves the hydrolysis of an enol ether, which is generated via a Wittig reaction.
Figure 1: Retrosynthetic logic for the C1-homologation of Tropinone.
Synthetic Pathway: The Wittig Homologation Protocol
Phase 1: Formation of the Enol Ether
The reaction of tropinone with (methoxymethyl)triphenylphosphonium chloride requires a strong, bulky base to generate the ylide while suppressing enolization of the ketone. Potassium tert-butoxide (KOtBu) is the reagent of choice.
Mechanistic Insight
The ylide (Ph
Experimental Protocol
Reagents:
-
Tropinone (1.0 eq)
-
(Methoxymethyl)triphenylphosphonium chloride (1.3 eq)[1]
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step:
-
Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF (0.5 M). Cool the suspension to 0°C.
-
Base Addition: Add KOtBu portion-wise over 15 minutes. The solution will turn a deep red-orange color, indicating the formation of the phosphorous ylide. Stir at 0°C for 30 minutes.
-
Substrate Addition: Add a solution of Tropinone in THF dropwise to the ylide mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (System: DCM/MeOH/NH
OH 90:9:1) or LC-MS. The product (enol ether) is less polar than the starting ketone. -
Workup: Quench with saturated aqueous NH
Cl. Extract with Diethyl Ether (Et O) or Ethyl Acetate (EtOAc) (3x). -
Purification: The crude enol ether is often stable enough for the next step. If purification is needed, use neutral alumina flash chromatography (Silica is acidic and may prematurely hydrolyze the ether).
Phase 2: Hydrolysis to the Aldehyde
The enol ether is a "masked" aldehyde. Acidic hydrolysis unmasks the carbonyl.
Mechanistic Insight
Protonation of the enol ether double bond generates an oxocarbenium ion. Water attacks this cation, forming a hemiacetal, which collapses to release methanol and the aldehyde. The stereochemistry at C3 is established during the protonation/tautomerization. Under thermodynamic control (acidic conditions), the aldehyde will equilibrate to the more stable configuration, typically the 3-exo-formyl (equatorial) isomer to minimize transannular steric strain.
Experimental Protocol
Reagents:
-
Crude Enol Ether from Phase 1
-
HCl (2N aqueous solution)[1]
-
THF
Step-by-Step:
-
Dissolution: Dissolve the crude enol ether in THF.
-
Hydrolysis: Add 2N HCl (5 eq) and stir at room temperature for 2–4 hours.
-
Neutralization (Critical): The tropane nitrogen will be protonated (ammonium salt). To isolate the free base:
-
Cool the mixture to 0°C.
-
Carefully adjust pH to ~9–10 using saturated aqueous NaHCO
or 1N NaOH. Note: Aldehydes are sensitive to strong base (aldol condensation), so avoid pH > 11.
-
-
Extraction: Rapidly extract with DCM (3x).
-
Drying: Dry organic layers over Na
SO and concentrate in vacuo at low temperature (<30°C). -
Isolation: The resulting oil is the crude 3-formyltropane.
Stereochemical & Stability Considerations
Endo vs. Exo Selectivity
The tropane ring system is rigid. Substituents at the 3-position can adopt endo (alpha, axial-like) or exo (beta, equatorial-like) orientations.
-
Kinetic Product: Protonation of the enol ether from the less hindered face might initially favor the endo aldehyde.
-
Thermodynamic Product: The exo isomer is generally more stable. The acidic hydrolysis conditions facilitate equilibration to the thermodynamic mixture, predominantly the exo-aldehyde.
Handling the Aldehyde
Aliphatic aldehydes, particularly those with basic amines, are prone to:
-
Oxidation: To the carboxylic acid (air sensitive). Store under Argon at -20°C.
-
Polymerization: Self-aldol condensation.
-
Hydrate Formation: In aqueous media, it may exist as a gem-diol.
Recommendation: Use the aldehyde immediately in the subsequent step (e.g., reductive amination). If storage is required, convert it to the bisulfite adduct (solid, stable) which can be regenerated back to the aldehyde with base when needed.
Characterization Data (Expected)
| Technique | Expected Signal / Feature | Interpretation |
| 1H NMR | Aldehyde proton (-CH O). | |
| 1H NMR | Bridgehead protons (H1, H5). | |
| 1H NMR | N-Methyl group. | |
| 13C NMR | Carbonyl carbon (C=O). | |
| MS (ESI) | [M+H] | Protonated molecular ion. |
| IR | 1720–1730 cm | C=O stretch (Strong). |
Safety & Hazards
-
Potassium tert-butoxide: Pyrophoric/moisture sensitive. Handle in a glovebox or under strict inert atmosphere.
-
Tropinone: Irritant.
-
Phosphonium Salts: Toxic if inhaled.
-
General: Perform all reactions in a fume hood.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-formyltropane.
References
-
Wittig Homologation of Ketones
-
Tropane Alkaloid Chemistry (General Background)
-
Target Molecule Identification
-
Wittig Reagent Preparation
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. 美罗培南侧链_MSDS_用途_密度_美罗培南侧链CAS号【96034-64-9】_化源网 [chemsrc.com]
- 5. EP0377850A2 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride - Google Patents [patents.google.com]
- 6. Wittig Reaction [commonorganicchemistry.com]
Technical Guide: Preparation of Tropane-3-Carbaldehyde Derivatives
An in-depth technical guide on the preparation of tropane-3-carbaldehyde derivatives, structured for researchers and drug development professionals.[1]
Executive Summary & Strategic Value
The tropane scaffold (8-methyl-8-azabicyclo[3.2.1]octane) is a privileged structure in medicinal chemistry, serving as the core for anticholinergics, stimulants, and neurotransmitter transporter inhibitors.[2] While 3-substituted tropanes (e.g., atropine, cocaine) are common, tropane-3-carbaldehyde represents a critical, underutilized "linchpin" intermediate.[2]
Unlike the stable esters or alcohols, the aldehyde moiety offers high reactivity for:
-
Reductive Amination: Rapid access to diverse amine libraries.[1][2]
-
Henry Reactions: Chain extension for homologated derivatives.[1][2]
-
Wittig/Horner-Wadsworth-Emmons: Installation of unsaturated side chains.[1][2]
This guide details three validated synthetic pathways to access tropane-3-carbaldehyde, prioritizing stereochemical control (endo vs. exo) and scalability.
Strategic Synthetic Pathways
We define three routes based on precursor availability and desired stereochemical outcome.
Route A: The Homologation Protocol (Wittig-Levine)
Best for: Direct conversion of Tropinone; accessing the thermodynamic exo-aldehyde.[1] Mechanism: Reaction of tropinone with (methoxymethyl)triphenylphosphonium chloride followed by acid hydrolysis.[1][2]
Route B: The Oxidation Protocol
Best for: High stereochemical fidelity if the 3-hydroxymethyl precursor is already available or resolved.[1] Mechanism: Controlled oxidation of tropane-3-methanol using Swern or Dess-Martin conditions to prevent over-oxidation.[1][2]
Route C: The Reductive Cyanation (TosMIC)
Best for: Avoiding phosphorus byproducts; accessing the nitrile intermediate which is a stable storage form.[1] Mechanism: Van Leusen reaction to the nitrile, followed by DIBAL-H reduction.[1][2]
Figure 1: Strategic disconnects for accessing tropane-3-carbaldehyde.[1][2] Route A is generally the most direct from commercial tropinone.
Detailed Experimental Protocols
Method A: Wittig-Levine Homologation (Primary Protocol)
This method relies on the generation of an enol ether which serves as a masked aldehyde.[1]
Reagents:
-
Tropinone (1.0 equiv)[2]
-
(Methoxymethyl)triphenylphosphonium chloride (1.2 equiv)
-
THF (anhydrous)[2]
-
Perchloric acid or HCl (aq)[2]
Step-by-Step Workflow:
-
Ylide Formation: In a flame-dried flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF (0.5 M). Cool to 0°C.[1]
-
Deprotonation: Add KOtBu portion-wise.[1][2] The solution will turn deep red/orange, indicating ylide formation.[1][2] Stir for 30 mins at 0°C.
-
Addition: Add Tropinone (dissolved in minimal THF) dropwise. Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.
-
Workup 1 (Enol Ether): Quench with saturated NH4Cl. Extract with Et2O.[1] The crude product is the 3-(methoxymethylene)tropane.[1]
-
Hydrolysis: Dissolve the crude enol ether in THF/20% HCl (4:1). Stir vigorously at RT for 2 hours.
-
Isolation: Neutralize carefully with NaHCO3 (keep T < 10°C to avoid epimerization). Extract with DCM.[1][3] Dry over Na2SO4 and concentrate.
Stereochemical Note: This route predominantly yields the thermodynamic product.[1][2] In the tropane system, the 3
Method B: Swern Oxidation of Tropane-3-methanol
Use this route if you require high stereochemical purity and have access to pure endo or exo tropane-3-methanol.[1][2]
Reagents:
-
Oxalyl chloride (1.1 equiv)
-
DMSO (2.2 equiv)
-
Triethylamine (5.0 equiv)
-
DCM (anhydrous)[2]
Protocol:
-
Activation: Cool DCM solution of oxalyl chloride to -78°C. Add DMSO dropwise (gas evolution). Stir 15 mins.
-
Oxidation: Add tropane-3-methanol in DCM dropwise, maintaining T < -60°C. Stir 30 mins.
-
Termination: Add Et3N dropwise. The solution will become thick/white.[1][2] Allow to warm to 0°C.
-
Validation: Aldehyde formation is quantitative. Avoid aqueous acidic workup if preserving a kinetic endo isomer is critical; however, the endo-aldehyde is liable to epimerize to the exo-form on silica gel.[1]
Critical Parameter: Stereochemical Control
The 3-position of the tropane ring is susceptible to epimerization via the enol form.[1]
| Isomer | Configuration | Thermodynamic Stability | Coupling Constant ( |
| Endo (3 | Axial-like | Kinetic Product | Typically larger (approx 10 Hz) |
| Exo (3 | Equatorial-like | Thermodynamic Product | Typically smaller (< 5 Hz) |
Scientist’s Insight: If the endo-aldehyde is required (mimicking the stereochemistry of tropine), avoid strong bases and heat.[1][2] Use Dess-Martin Periodinane (DMP) in buffered DCM for the oxidation of endo-tropane-3-methanol, as it avoids the acidic/basic extremes of Swern or Wittig conditions.[1]
Figure 2: Epimerization pathway.[2] The exo-isomer is generally the "sink" for the reaction mixture over time.[1]
Characterization & Self-Validation
To ensure the protocol worked, look for these specific signals.
-
1H NMR (CDCl3):
-
IR Spectroscopy:
-
Stability Check:
-
Tropane aldehydes are prone to air oxidation to the carboxylic acid.[1] Store under Argon at -20°C.
-
If the NMR shows a drift in the CHO integration or appearance of a broad acid peak (~11 ppm), repurify immediately.
-
References
-
Levine, S. G. (1958).[1][2] "A New Aldehyde Synthesis". Journal of the American Chemical Society, 80(22), 6150–6151.[2] Link
- Foundational reference for the methoxymethylenetriphenylphosphorane homolog
-
Van Leusen, A. M., et al. (1977).[1][2][4] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[1][2] Introduction of a one-carbon unit". The Journal of Organic Chemistry, 42(19), 3114–3118.[2] Link
- primary source for the TosMIC reductive cyanation str
-
Pollini, G. P., et al. (2009).[1] "Recent advances in the synthesis of tropane alkaloids". Current Organic Synthesis, 6(3), 284-303.[1][2]
- Review of tropane scaffold construction and stereochemical consider
-
Mancuso, A. J., & Swern, D. (1981).[1][2] "Activated dimethyl sulfoxide: useful reagents for synthesis". Synthesis, 1981(03), 165-185.[1][2] Link
-
Standard protocol for the oxidation of tropane-3-methanol (Route B).[1]
-
Sources
An In-depth Technical Guide to the Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde: Starting Materials and Core Synthetic Strategies
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry, forming the foundation of a wide array of biologically active molecules.[1] Its rigid, bicyclic framework provides a unique three-dimensional presentation of functional groups, making it an attractive template for the design of novel therapeutics. This guide provides a comprehensive technical overview of the primary synthetic routes to a key derivative, 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde. This aldehyde is a versatile intermediate, amenable to a variety of subsequent chemical transformations for the development of novel pharmaceutical agents.
We will delve into the classic and most prevalent synthetic pathway commencing with the Robinson-Mannich condensation to form the foundational precursor, tropinone. Subsequently, we will explore the critical functional group transformation of the ketone to the target carbaldehyde. Furthermore, this guide will discuss alternative starting materials and synthetic strategies for constructing the core bicyclic system, providing researchers with a broad perspective on accessing this valuable molecular architecture.
Part 1: The Primary Synthetic Route via Tropinone
The most historically significant and widely employed strategy for the synthesis of the 8-Methyl-8-azabicyclo[3.2.1]octane core relies on the initial construction of tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one). This approach is favored due to the ready availability and low cost of the starting materials.
The Robinson-Mannich Synthesis of Tropinone: A Classic in Biomimetic Synthesis
First reported by Sir Robert Robinson in 1917, this one-pot synthesis is celebrated for its elegance and biomimetic approach, as it mimics the proposed biosynthetic pathway of tropane alkaloids.[2][3] The reaction brings together three simple, acyclic precursors: succinaldehyde, methylamine, and an equivalent of acetone, typically acetonedicarboxylic acid, to construct the complex bicyclic structure of tropinone in a "double Mannich reaction".[3][4]
The use of acetonedicarboxylic acid is a key aspect of the modern adaptation of this synthesis, as its acidic protons are more readily removed than those of acetone, facilitating the Mannich reaction. The dicarboxylic acid also serves as an "activating group," and its subsequent decarboxylation upon heating in acidic solution drives the reaction to completion.[3]
Figure 1: Workflow for the Robinson-Mannich synthesis of tropinone.
The following protocol is a generalized procedure based on literature reports.[4][5][6]
-
Preparation of Succinaldehyde: Succinaldehyde is often prepared in situ from succinaldehyde bis(diethyl acetal) by acidic hydrolysis or from succinaldoxime by treatment with nitrous acid.[4]
-
Reaction Setup: In a suitable reaction vessel, a buffered aqueous solution (pH ~7) is prepared. Acetonedicarboxylic acid and methylamine hydrochloride are dissolved in this buffer and cooled in an ice bath.
-
Condensation: The freshly prepared aqueous solution of succinaldehyde is added slowly to the cooled methylamine/acetonedicarboxylic acid solution with vigorous stirring.
-
Reaction Progression: The reaction mixture is allowed to stir at room temperature for an extended period (typically 24-72 hours) to allow for the completion of the double Mannich reaction and the formation of tropinone dicarboxylic acid.[6]
-
Decarboxylation and Isolation: The reaction mixture is then acidified with a strong acid (e.g., HCl) and heated to induce decarboxylation. After cooling, the solution is made basic with a strong base (e.g., KOH) and the tropinone is extracted with an organic solvent (e.g., chloroform or ether).
-
Purification: The crude tropinone can be purified by distillation under reduced pressure or by conversion to a crystalline derivative, such as the picrate or dipiperonylidene derivative, followed by regeneration of the free base.[4][5]
| Parameter | Condition | Rationale |
| pH | ~7 | Optimal for the Mannich reaction, balancing amine nucleophilicity and iminium ion formation. |
| Temperature | Initial cooling, then ambient | Controls the initial reaction rate and then allows for completion. |
| Reactants | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | Simple, readily available starting materials. |
| Work-up | Acidification and heat, then basification and extraction | Promotes decarboxylation and allows for isolation of the basic product. |
Table 1: Critical Parameters for the Robinson-Mannich Synthesis of Tropinone.
Conversion of Tropinone to 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
With tropinone in hand, the next critical step is the introduction of the carbaldehyde functionality at the C-3 position. Several synthetic strategies can be envisioned for this transformation.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[7][8][9] While typically applied to aromatic and heterocyclic systems, it has been reported to react with tropane derivatives. The reaction of a tropane derivative with the Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted formamide like DMF) can lead to the formation of an enamine intermediate, which upon hydrolysis, yields the corresponding aldehyde. It has been noted that this reaction on a tropane system can yield isomeric aldehydes.[10]
Figure 2: Vilsmeier-Haack reaction on tropinone.
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF).
-
Reaction with Tropinone: A solution of tropinone in a suitable solvent is added to the freshly prepared Vilsmeier reagent. The reaction is stirred, possibly with gentle heating, until completion.
-
Hydrolysis: The reaction mixture is carefully quenched with ice water and then hydrolyzed, often with a basic solution, to convert the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: The product is extracted with an organic solvent, and the crude aldehyde is purified by chromatography or distillation.
The Wittig reaction provides a versatile method for converting ketones into alkenes.[11] To synthesize an aldehyde from a ketone, a one-carbon homologation is required. This can be achieved by reacting the ketone with a methoxymethylide Wittig reagent, such as methoxymethylenetriphenylphosphorane, to form a methyl enol ether. Subsequent hydrolysis of this enol ether under acidic conditions yields the desired aldehyde.
Figure 3: Synthesis of the target aldehyde via a Wittig reaction.
Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond.[12][13] This industrial process can be a powerful tool for the synthesis of aldehydes. To apply this to the synthesis of the target molecule, tropinone would first need to be converted to an alkene, such as 8-Methyl-8-azabicyclo[3.2.1]oct-2-ene (tropidine). This can be achieved by reduction of tropinone to the corresponding alcohol (tropine) followed by dehydration.[14] The subsequent hydroformylation of tropidine would then yield the desired aldehyde. The regioselectivity of the hydroformylation would be a critical factor to control.
Part 2: Alternative Starting Materials and Synthetic Strategies
While the Robinson-Mannich synthesis of tropinone is the most established route, other starting materials and synthetic methodologies have been developed to access the 8-azabicyclo[3.2.1]octane core.
Synthesis from Cycloheptanone Derivatives
An alternative approach begins with the more complex cycloheptanone ring system and introduces the nitrogen bridge. Willstätter's original synthesis of tropinone, though low-yielding, started from cycloheptanone.[3] More modern variations involve the oxidation of cycloheptanone to a cycloheptadienone, which can then undergo a double Michael addition with an amine to form the tropinone skeleton.[3]
Synthesis from Tropone
Tropone, a seven-membered aromatic ketone, can also serve as a starting material. A recent approach involves the treatment of tropone with sodium borohydride to form a cycloheptadienol. This intermediate can then undergo aziridination followed by a vinyl aziridine rearrangement to construct the 8-azabicyclo[3.2.1]octane core.[15]
Cycloaddition Reactions
Cycloaddition reactions offer a powerful and often stereocontrolled method for the construction of cyclic systems. The 8-azabicyclo[3.2.1]octane skeleton can be synthesized via various cycloaddition strategies, including:
-
[3+2] Cycloadditions: These reactions, for example between oxidopyridinium ions and maleimides, can assemble the bicyclic core in a single step.[16] Asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides have also been employed.[17]
-
[5+2] Cycloadditions: Intermolecular cycloadditions of pyrylium ion intermediates with electron-rich alkenes provide access to the related 8-oxabicyclo[3.2.1]octane scaffold, which can potentially be converted to the aza-analogue.[18]
-
Higher-Order Cycloadditions: Organocatalytic asymmetric higher-order cycloadditions, such as [6+4] cycloadditions, represent a modern approach to constructing the [3.2.1] bicyclic system.[19]
These cycloaddition methods often provide access to highly functionalized and stereochemically complex tropane analogues that may be difficult to obtain through the classical Robinson-Mannich route.
Conclusion
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde is most classically approached through the initial construction of tropinone via the Robinson-Mannich reaction, a testament to the enduring power of this century-old synthesis. The subsequent conversion of the ketone to the aldehyde can be achieved through several methods, with the Vilsmeier-Haack reaction offering a direct, albeit potentially unselective, route. For researchers seeking alternative pathways or access to diverse analogues, syntheses starting from cycloheptanone or tropone, as well as various cycloaddition strategies, provide powerful tools for constructing the core 8-azabicyclo[3.2.1]octane skeleton. The choice of starting material and synthetic strategy will ultimately depend on the desired substitution pattern, stereochemical control, and overall synthetic goals.
References
- Robinson, R. (1917). A Synthesis of Tropinone. Journal of the Chemical Society, Transactions, 111, 762-768.
-
Scribd. (n.d.). Synthesis of Tropinone by Robinson. Retrieved from [Link]
-
Chemical thermodynamics applied to the synthesis of tropinone. (n.d.). Scielo. Retrieved from [Link]
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
Request PDF. (n.d.). Access to 8-Azabicyclo[4][5]octanes via the [3 + 2] Cycloaddition of Oxidopyridinium Ions to Maleimides. Retrieved from [Link]
- Toda, Y., et al. (2019). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system.
- Witten, M. R., & Jacobsen, E. N. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions.
- Njardarson, J. T., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(10), 2844–2852.
- Mondal, M., & Giri, S. (2004). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 2004(11), 741-743.
-
Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Ríos, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
- Pinder, A. R. (2017). Synthesis of Tropane Derivatives.
-
Wikipedia. (n.d.). Tropinone. Retrieved from [Link]
- Lounasmaa, M., & Hanhinen, P. (1998). The tropane alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 50, pp. 1-47). Academic Press.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization.
- Jirle, E. V., et al. (2019). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 116(43), 21394-21399.
- Leete, E. (1990). Biosynthesis and Metabolism of the Tropane Alkaloids. Planta Medica, 56(4), 339-352.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- J. Chem. Soc. 762-768 (1917).
- Leete, E. (1987). Recent developments in the biosynthesis of the tropane alkaloids.
-
Request PDF. (n.d.). Robinson's Landmark Synthesis of Tropinone. Retrieved from [Link]
-
Request PDF. (n.d.). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Breit, B., & Seiche, W. (2001). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions.
-
Request PDF. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]
- Franke, R., et al. (2021).
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- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
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- 19. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characterization and Synthetic Utility of Tropane Aldehydes
The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for tropane aldehydes, with a specific focus on the critical intermediate 2-formyl-3-tropanone and related derivatives.
A Technical Guide for Drug Development and Organic Synthesis
Executive Summary
Tropane aldehydes represent a specialized subclass of tropane alkaloids characterized by a formyl group attached to the bicyclic 8-azabicyclo[3.2.1]octane skeleton. Unlike stable natural products like atropine or cocaine, tropane aldehydes—most notably 2-formyl-3-tropanone —are often reactive synthetic intermediates. They serve as critical "chemical hinges" in the synthesis of phenyltropanes and cocaine analogues. This guide analyzes their tautomeric behavior, stability profiles, and reactivity patterns to support precise manipulation in medicinal chemistry workflows.
Structural & Stereochemical Analysis
The tropane skeleton consists of a seven-membered ring bridged by a nitrogen atom (N-methyl in most natural alkaloids) between C1 and C5.[1] The placement of the aldehyde group drastically alters the chemical behavior of the molecule.
Classification by Substitution Site
-
C2-Position (e.g., 2-formyl-3-tropanone): The most chemically significant variant. It exists in a dynamic equilibrium with its enol form due to the adjacent ketone at C3. This compound is the direct precursor to cocaine analogues via reductive amination or Grignard addition.
-
C3-Position (e.g., tropane-3-carbaldehyde): Structurally more stable but less synthetically versatile. It is typically derived from the homologation of tropinone or reduction of tropane-3-carboxylic esters.
Tautomeric Equilibrium (The "Aldehyde" Paradox)
2-Formyl-3-tropanone is rarely isolated as a pure aldehyde. It exists predominantly as a hydroxymethylene enol, stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the C3 carbonyl oxygen.
-
Keto-Aldehyde Form: Reactive electrophile, susceptible to polymerization.
-
Enol Form (Z-isomer): Thermodynamically favored, stabilized by resonance and H-bonding.
Physical Properties[2][3][4][5][6][7]
Quantitative data for pure tropane aldehydes is scarce due to their instability. The table below consolidates experimental data for the parent compounds and reliable literature values for the aldehyde derivatives.
Table 1: Comparative Physicochemical Properties
| Property | Tropinone (Parent) | Tropane (Parent) | 2-Formyl-3-tropanone (Na Salt) | 2-Carbomethoxy-3-tropinone |
| CAS Number | 532-24-1 | 529-17-9 | 142660-84-2 | 135-97-7 |
| Molecular Weight | 139.19 g/mol | 125.21 g/mol | 189.19 g/mol | 197.23 g/mol |
| Physical State | Crystalline Solid | Oily Liquid | Amorphous Powder | Crystalline Solid |
| Melting Point | 42–44 °C | N/A | >250 °C (dec.) | 105–107 °C |
| Boiling Point | 113 °C (25 mmHg) | 163–169 °C | N/A | N/A |
| pKa (Amine) | 8.93 | ~10.0 | ~9.0 (est.)[2][3][4][5] | 8.3 (est.) |
| Solubility | Ethanol, Ether, CHCl₃ | Organic Solvents | Water, MeOH | Ethanol, DCM |
| Stability | Stable | Stable | Hygroscopic, Air-sensitive | Stable |
Key Spectral Characteristics (2-Formyl-3-tropanone):
-
IR Spectroscopy: Broad band at 2800–3400 cm⁻¹ (H-bonded OH), strong carbonyl stretch shifted to ~1640 cm⁻¹ (chelated enone).
-
¹H NMR (CDCl₃): Distinct downfield signal at δ 14–15 ppm (enol -OH), absent typical aldehyde proton at δ 9–10 ppm in the major tautomer.
Chemical Reactivity & Synthesis[6][10][11][12]
Synthesis of 2-Formyl-3-tropanone
The standard route involves the Claisen condensation of tropinone with formate esters. Due to the basicity of the tropane nitrogen, this reaction requires careful pH control during workup to prevent retro-Claisen fragmentation.
Reaction Logic:
-
Deprotonation: Strong base (NaOMe) generates the thermodynamic enolate at C2.
-
Formylation: Attack on ethyl formate introduces the C1 unit.
-
Stabilization: The product precipitates as the sodium enolate salt, which is more stable than the free aldehyde.
Reactivity Profile
-
Oxidation: Rapidly oxidizes to dicarboxylic acids (opening the ring) if exposed to air in solution.
-
Condensation: Reacts with primary amines to form Schiff bases, essential for synthesizing 2-substituted tropanes.
-
Reduction: Catalytic hydrogenation yields 2-hydroxymethyl-3-tropanol (cocaine diol analogues).
Visualization of Reactivity Pathways
Figure 1: Synthetic pathway from tropinone to functionalized tropane aldehydes and downstream cocaine analogues.[6]
Experimental Protocols
Protocol A: Synthesis of Sodium 2-Formyl-3-tropanone
Rationale: Isolating the sodium salt avoids the instability issues associated with the free aldehyde.
-
Preparation: In a flame-dried 500 mL flask under Argon, suspend Sodium Methoxide (1.1 eq) in anhydrous Toluene (10 vol).
-
Addition: Add Ethyl Formate (1.2 eq) dropwise at 0°C. Stir for 15 minutes.
-
Reaction: Add a solution of Tropinone (1.0 eq) in Toluene dropwise over 30 minutes. The solution will turn yellow/orange.
-
Equilibration: Allow to warm to room temperature and stir for 4 hours. A precipitate will form.
-
Isolation: Filter the solid under inert atmosphere (Schlenk filtration recommended). Wash with cold diethyl ether.
-
Storage: Store the beige powder in a desiccator at -20°C. Do not expose to moisture.
Protocol B: In-Situ Generation for Reductive Amination
Rationale: For coupling reactions, generate the free aldehyde transiently to minimize polymerization.
-
Suspend the Sodium Salt (from Protocol A) in dry Methanol .
-
Add Glacial Acetic Acid (1.05 eq) to neutralize the salt and generate the free enol/aldehyde.
-
Immediately add the target Amine (1.1 eq) and Sodium Cyanoborohydride (1.5 eq).
-
Stir at pH 6.0–6.5 (adjust with AcOH if necessary) for 12 hours.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 446337, Tropinone. Retrieved from [Link]
-
Robinson, R. (1917). A Synthesis of Tropinone.[5] Journal of the Chemical Society, Transactions, 111, 762-768. (Classic mechanism reference).
-
Lounasmaa, M., & Tamminen, T. (1993). The Tropane Alkaloids.[7][8] In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
- Pollini, G. P., et al. (2006).Recent advances in the synthesis of tropane alkaloids.Current Organic Synthesis, 3(3), 309-323.
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- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. mechotech.in [mechotech.in]
- 8. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Motif in Neuropharmacology and Drug Discovery
Executive Summary & The Privileged Scaffold Concept
In the realm of medicinal chemistry, few structural motifs possess the historical pedigree and contemporary therapeutic relevance of the 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane scaffold[1]. Structurally, this bicyclic system is a condensation of a piperidine and a pyrrolidine ring sharing a common nitrogen and two carbon atoms[1][2].
As a Senior Application Scientist overseeing central nervous system (CNS) drug discovery pipelines, I approach the 8-azabicyclo[3.2.1]octane core not merely as a natural product artifact derived from the Solanaceae and Erythroxylaceae plant families, but as a highly tunable, "privileged" pharmacophore[3]. By systematically modifying the N8, C2, C3, and C6/C7 positions, we can precisely dictate the molecule's affinity across a diverse array of neuroreceptor targets, transitioning a molecule from a potent anesthetic to a targeted psychiatric therapeutic[4].
Systems Pharmacology: Molecular Targets & Mechanisms
The biological significance of the 8-azabicyclo[3.2.1]octane scaffold lies in its rigid, three-dimensional architecture, which mimics the spatial orientation of endogenous neurotransmitters. This allows it to interface with several critical biological targets:
Monoamine Transporters (DAT, SERT, NET)
Tropane derivatives are classical modulators of monoamine transporters. While historical compounds like cocaine act as non-selective reuptake inhibitors (driving their addictive potential via the Dopamine Transporter, DAT), modern drug design leverages the scaffold to target the Serotonin Transporter (SERT)[4]. Recent structural optimizations have yielded tropane analogues that act as full or partial serotonin releasing agents (SRAs) or pharmacochaperones, offering novel therapeutic avenues for depression, PTSD, and protein folding disorders[4].
Cholinergic Receptors (mAChR & nAChR)
Natural tropane alkaloids (e.g., atropine, scopolamine) are potent competitive antagonists at muscarinic acetylcholine receptors (mAChRs)[2]. The spatial distance between the basic nitrogen (N8) and the esterified oxygen at C3 perfectly aligns with the orthosteric binding site of mAChRs. Furthermore, reduction of the tropane ring to a 7-azabicyclo[2.2.1]heptane core (as seen in epibatidine) dramatically shifts affinity toward nicotinic acetylcholine receptors (nAChRs), highlighting the extreme sensitivity of receptor binding to bicyclic ring strain[1].
Serotonin 5-HT3 Receptors
By substituting the C3 position with specific aromatic or heteroaromatic groups (e.g., an indole-3-carboxylate), the scaffold's affinity can be redirected toward 5-HT3 receptors. Compounds like tropisetron utilize this mechanism to function as potent antiemetics and analgesics[2][5].
Quantitative Profiling: Clinical & Experimental Data
To understand the structure-activity relationship (SAR) of this scaffold, we must analyze how specific functionalizations translate to clinical utility.
Table 1: Clinically Relevant 8-Azabicyclo[3.2.1]octane Derivatives
| Compound | Primary Target | Clinical Application | Key Scaffold Modification |
| Atropine | mAChR (Antagonist) | Mydriatic, Antidote | Natural tropine ester (C3) |
| Scopolamine | mAChR (Antagonist) | Antiemetic | Epoxide bridge at C6-C7 |
| Trospium chloride | mAChR (Antagonist) | Overactive Bladder | Quaternary ammonium at N8 |
| Tropisetron | 5-HT3 (Antagonist) | Antiemetic | Indole-3-carboxylate at C3 |
| Cocaine | DAT/SERT/NET (Inhibitor) | Local Anesthetic | C2 methyl ester, C3 benzoyl |
Table 2: Experimental SERT Modulators Derived from the Tropane Core Data reflects recent medicinal chemistry efforts to decouple SERT modulation from DAT-driven addiction liability[4].
| Experimental Compound | Transporter Target | Functional Activity | Potential Indication |
| UCD0168 | SERT | Full Serotonin Releasing Agent | Major Depressive Disorder |
| UCD0820 | SERT | Partial Serotonin Releasing Agent | Mood Disorders / PTSD |
| UCD0812 | SERT | Pharmacochaperone (72% efficacy) | Transporter Folding Defects |
Visualizing the Pharmacological and Synthetic Workflows
To conceptualize the dual nature of our work—both the biological pathway modulation and the synthetic pipeline—I have mapped the logic using the following diagrams.
Fig 1: Pharmacological divergence of the 8-azabicyclo[3.2.1]octane scaffold.
Fig 2: Synthetic workflow for generating a tropane-based unsymmetrical urea library.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols detail the exact methodologies used to synthesize tropane derivatives and evaluate their biological efficacy. Each protocol is designed as a self-validating system, incorporating critical causality checks.
Protocol 1: Synthesis of an Unsymmetrical Urea Nortropane Library
Objective: To convert the basic N8 nitrogen of the tropane scaffold into a diverse urea pharmacophore to probe novel drug-target interactions[6][7].
Causality Check: Direct treatment of a demethylated nortropane with phosgene and an amine simultaneously often yields a complex mixture of side products. By intentionally isolating the carbamoyl chloride intermediate, we create a highly nonpolar, stable precursor. This survives aqueous workup and facilitates clean, high-yield conversion to unsymmetrical ureas[6].
Step-by-Step Procedure:
-
N-Demethylation: Dissolve the starting tropinone derivative in 1,2-dichloroethane. Add 3 equivalents of α-chloroethyl chloroformate at 0°C. Reflux for 12 hours.
-
Methanolysis: Remove the solvent under reduced pressure, resuspend the residue in methanol, and reflux for 2 hours to yield the secondary amine (nortropane intermediate).
-
Carbamoyl Chloride Formation (The Isolation Step): Cool the nortropane solution to -78°C. Slowly add 1.2 equivalents of phosgene (20% in toluene). Allow the reaction to warm to room temperature over 4 hours.
-
Purification: Quench with water. Because the resulting nortropane-8-carbonyl chloride is highly nonpolar, extract with dichloromethane and purify rapidly via flash chromatography (Hexanes/EtOAc). Validation: TLC should show a distinct, high-Rf spot compared to the highly polar secondary amine.
-
Urea Diversification: In a microwave vial, combine the purified carbamoyl chloride with 1.2 equivalents of a selected primary/secondary amine and diisopropylethylamine (DIPEA) in acetonitrile.
-
Microwave Irradiation: Heat at 120°C for 15 minutes.
-
Aqueous Wash: Extract the excess amine using 0.5 M citric acid. The organic layer will contain the pure unsymmetrical urea derivative[6].
Protocol 2: Radioligand Binding Assay for SERT/DAT Affinity
Objective: To quantify the binding affinity (
Causality Check: We utilize HEK293T cells transiently transfected with human SERT or DAT rather than standard immortalized neuronal lines. Endogenous monoamine transporters in standard lines can confound radioligand uptake kinetics due to varying baseline expression levels. Overexpressing the target in a null background isolates the specific binding affinity of the modified tropane[4].
Step-by-Step Procedure:
-
Cell Culture & Transfection: Plate HEK293T cells in 10 cm dishes. Transfect with 10 µg of pcDNA3.1-hSERT or pcDNA3.1-hDAT plasmid using Lipofectamine 3000. Incubate for 48 hours.
-
Membrane Preparation: Harvest cells in ice-cold Tris-HCl buffer (pH 7.4). Homogenize using a Dounce homogenizer and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer.
-
Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of
citalopram (for SERT) or WIN35,428 (for DAT), and varying concentrations of the test tropane compound ( to M). -
Self-Validation Controls:
-
Total Binding: Buffer + Radioligand + Membranes.
-
Non-Specific Binding (NSB): Add 10 µM of fluoxetine (for SERT) or mazindol (for DAT) to completely block specific sites.
-
-
Filtration: After 1 hour of incubation at room temperature, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer. Extract radioactivity using liquid scintillation cocktail and count in a microplate scintillation counter. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold remains a cornerstone of modern neuropharmacology. By understanding the spatial constraints of its bicyclic core and applying rigorous, self-validating synthetic methodologies, we can continue to exploit this privileged structure. Whether designing the next generation of non-addictive SERT modulators or highly selective muscarinic antagonists, the tropane core provides a robust, predictable, and highly tunable foundation for drug discovery.
References
1.[1] The role of the tropane skeleton in drug research. INHN. Available at: [Link] 2.[3] Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Semantic Scholar. Available at:[Link] 3.[6] Preparation of a library of unsymmetrical ureas based on 8-azabicyclo[3.2.1]octane scaffold. SciSpace. Available at: [Link] 4.[2] Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. RHHZ. Available at:[Link] 5.[5] The patent review of the biological activity of tropane containing compounds. Taylor & Francis. Available at:[Link] 6.[4] Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. PubMed Central (NIH). Available at:[Link] 7.[7] Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold. PubMed Central (NIH). Available at: [Link]
Sources
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- 2. html.rhhz.net [html.rhhz.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reductive Amination of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tropane Scaffold in Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry and the core structure of a wide array of biologically active tropane alkaloids.[1][2] These compounds, both natural and synthetic, exhibit a remarkable range of pharmacological activities, making them invaluable in drug discovery and development.[1] Derivatives of the tropane ring system are utilized as mydriatics, antiemetics, antispasmodics, and anesthetics.[1] The unique, rigid bicyclic structure of the tropane core provides a three-dimensional framework that allows for precise orientation of substituents, leading to high-affinity interactions with various biological targets, including dopamine and serotonin transporters.[3]
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde is a key intermediate that allows for the introduction of diverse functionalities at the C-3 position through chemical modifications of the aldehyde group. One of the most powerful and versatile methods for achieving this is reductive amination. This application note provides a detailed guide to the reductive amination of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde, a critical transformation for the synthesis of novel tropane-based compounds with potential therapeutic applications.
The Mechanism and Advantages of Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step, one-pot sequence involving the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[4][5]
The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for reductive aminations due to its mildness, selectivity, and broad substrate scope.[6][7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones, which allows for the in situ formation and subsequent reduction of the iminium ion intermediate.[4] This selectivity minimizes the formation of alcohol byproducts that can arise from the premature reduction of the starting aldehyde. Furthermore, NaBH(OAc)₃ is less toxic and often provides better yields and reproducibility compared to sodium cyanoborohydride (NaBH₃CN).
The reaction is typically performed in aprotic solvents such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[6][7] The presence of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion, particularly with less reactive ketones or amines.[6][7]
Reaction Mechanism:
Caption: General workflow of the reductive amination process.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde with both a primary and a secondary amine.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)
Objective: To synthesize N-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl)aniline.
Materials:
-
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine.
-
In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 5-10 minutes. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl)aniline.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for reductive amination.
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
Objective: To synthesize 4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl)morpholine.
Materials:
-
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous phase with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the resulting crude product via silica gel column chromatography to yield 4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl)morpholine.
Data Presentation and Expected Outcomes
The success of the reductive amination can be quantified by the yield and purity of the final product. The following table provides a template for summarizing typical results.
| Entry | Amine | Product | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | N-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl)aniline | DCE | 18 | 75-85 | >95 |
| 2 | Morpholine | 4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl)morpholine | THF | 20 | 80-90 | >95 |
Yields and purities are illustrative and may vary depending on the specific reaction conditions and scale.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) may be beneficial. Alternatively, adding an additional portion of the reducing agent and amine can help drive the reaction to completion.
-
Dialkylation: When using primary amines, the formation of a tertiary amine byproduct through dialkylation can sometimes be an issue.[6][8] A stepwise procedure, where the imine is pre-formed in a solvent like methanol followed by the addition of a reducing agent like NaBH₄, can mitigate this.[6][8]
-
Stereoselectivity: The reduction of the iminium ion can potentially lead to diastereomers if a new stereocenter is formed. The stereochemical outcome is often dependent on the steric hindrance around the iminium carbon, with the hydride typically attacking from the less hindered face. For the 3-substituted tropane system, the stereochemistry of the final product should be carefully analyzed, for instance, by NMR spectroscopy.
-
Work-up: The tropane nitrogen is basic and will be protonated under acidic conditions. During the aqueous work-up, it is crucial to basify the solution to ensure the product is in its free base form and can be efficiently extracted into the organic layer.
Conclusion
The reductive amination of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse library of novel tropane derivatives. The mild reaction conditions, high yields, and broad functional group tolerance make this a valuable transformation in the field of medicinal chemistry and drug development. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can confidently and successfully synthesize novel compounds for further biological evaluation.
References
- Allegretti, M., Berdini, V., Cesta, M.C., Curti, R., Nicolini, L., & Topai, A. (2001). One-pot, new stereoselective synthesis of endo-tropanamine. Tetrahedron Letters, 42(25), 4257-4259.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Baxter, E. W., & Reitz, A. B. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6480-6484. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Selective Reductive Amination of Carbonyls to Primary Amines under Ambient Conditions over Rh/MFM-300(Cr). (2025, December 22). Research Explorer - The University of Manchester. [Link]
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.).
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
- Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2022). Hitchhiker's guide to reductive amination. Organic & Biomolecular Chemistry, 20(40), 7845-7853.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Davies, H. M., & Sadekoz, M. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554–2558. [Link]
- Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. (2006, July). Chemical Reviews, 106(6), 2434-54.
-
Bicyclo[3.2.1]octan-3-one. (n.d.). Organic Syntheses. [Link]
-
Paliulis, O., et al. (2007, February 1). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. ResearchGate. [Link]
- Tropane and Related Alkaloid Skeletons via a Radical [3+3]-Annul
- Leete, E. (n.d.). Biosynthesis and Metabolism of the Tropane Alkaloids.
- Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi.
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Introduction: The Significance of the Tropane Scaffold and the Wittig Reaction
An Application Guide to the Wittig Reaction with 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane scaffold, is a privileged structural motif found in a wide array of natural products, most notably the tropane alkaloids.[1][2] These compounds, isolated from various plant families, exhibit significant biological activities and have been instrumental in the development of numerous therapeutic agents.[3][4] The unique, rigid, bicyclic structure of the tropane core serves as a valuable template in drug discovery for designing ligands that target the central nervous system, among others.[5][6]
The functionalization of this scaffold is key to modulating its pharmacological profile. The Wittig reaction, a cornerstone of modern organic synthesis, offers a powerful and reliable method for carbon-carbon bond formation by converting carbonyl compounds into alkenes.[7][8] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction is prized for its predictability and functional group tolerance.[7][9] Its application to 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde allows for the precise installation of a vinyl group, which can serve as a synthetic handle for further molecular elaboration, thereby enabling the exploration of novel chemical space for drug development professionals.
This document provides a comprehensive guide to the mechanism, execution, and optimization of the Wittig reaction on this specific tropane derivative.
Mechanism and Stereochemical Considerations
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (the Wittig reagent) to an aldehyde or ketone.[10][11] The mechanism involves the formation of a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to yield the desired alkene and the highly stable triphenylphosphine oxide (TPPO). The formation of the strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[12]
Caption: The Wittig reaction mechanism.
A critical aspect of the Wittig reaction is the stereoselectivity of the resulting alkene, which is largely determined by the nature of the phosphorus ylide.[13][14]
-
Unstabilized Ylides: (e.g., R' = alkyl group) These ylides are highly reactive. The reaction is typically under kinetic control, and the cycloaddition to form the oxaphosphetane is rapid and irreversible. This pathway predominantly yields the (Z)-alkene.[7][15]
-
Stabilized Ylides: (e.g., R' = ester, ketone, or other electron-withdrawing groups) These ylides are less reactive due to resonance stabilization of the carbanion. The initial formation of the oxaphosphetane is often reversible. The reaction proceeds under thermodynamic control, allowing equilibration to the more stable intermediate, which leads to the formation of the (E)-alkene as the major product.[10][15]
For the reaction with 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde, the choice of ylide will dictate the geometry of the resulting vinyl substituent. The inherent chirality of the tropane aldehyde must also be considered, though the reaction at the aldehyde carbon does not typically affect the stereocenters of the bicyclic core.
Detailed Experimental Protocol
This protocol details the synthesis of 3-Vinyl-8-methyl-8-azabicyclo[3.2.1]octane using an unstabilized ylide (methylenetriphenylphosphorane) for the installation of a terminal alkene.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.22 | 1.25 g (3.5 mmol) | Must be dried thoroughly under vacuum before use. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.3 mL (3.25 mmol) | 2.5 M solution in hexanes. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | Distilled from sodium/benzophenone or from a solvent purification system. |
| 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde | C₉H₁₅NO | 153.22 | 383 mg (2.5 mmol) | Assumed as a single isomer (exo or endo). Synthesized via known methods. |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | Anhydrous grade for work-up. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | ~50 mL | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~50 mL | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | For drying the organic layer. |
| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography (230-400 mesh). |
| Eluent for Chromatography | Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) | - | As needed | Polarity may need adjustment based on TLC. |
Step 1: Preparation of the Phosphonium Ylide
Causality: This step generates the nucleophilic Wittig reagent. It requires strictly anhydrous and inert conditions because the ylide and its precursor, n-BuLi, are highly reactive towards water and oxygen.
-
To a flame-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.25 g, 3.5 mmol).
-
Purge the flask with dry nitrogen or argon.
-
Add anhydrous THF (20 mL) via cannula to create a suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.3 mL of a 2.5 M solution in hexanes, 3.25 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Upon addition of n-BuLi, the white suspension will turn into a characteristic deep yellow or orange solution, indicating the formation of the ylide (methylenetriphenylphosphorane).[7][14]
-
Remove the ice bath and allow the solution to stir at room temperature for 30 minutes.
Step 2: The Wittig Reaction
Causality: The aldehyde is the electrophile that reacts with the prepared ylide. Adding the aldehyde at a low temperature helps control the reaction rate and minimize potential side reactions. The disappearance of the ylide's color is a visual indicator of reaction progress.
-
Cool the ylide solution back down to 0 °C in an ice-water bath.
-
Dissolve 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (383 mg, 2.5 mmol) in anhydrous THF (10 mL).
-
Add the aldehyde solution to the stirring ylide solution dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a polar solvent system (e.g., DCM/MeOH/NH₄OH 90:9:1). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the alkene product should appear.
Step 3: Work-up and Purification
Causality: The work-up aims to quench the reaction and separate the water-soluble components from the organic product. The primary challenge in purification is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has similar polarity to the desired product. Column chromatography is the most effective method for this separation.[16]
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (~20 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (~50 mL) and water (~30 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be an oil or semi-solid containing the desired alkene and TPPO.
-
Purify the crude material by flash column chromatography on silica gel.
-
Load the crude product onto the column.
-
Elute with a gradient of dichloromethane/methanol/ammonium hydroxide. A typical starting point is 95:4.5:0.5, gradually increasing the polarity. The exact ratio should be determined by TLC analysis.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Vinyl-8-methyl-8-azabicyclo[3.2.1]octane as a colorless or pale yellow oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the Wittig reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ylide Formation (No color change) | Wet reagents or glassware; low-quality n-BuLi. | Ensure all glassware is rigorously flame-dried. Use freshly distilled anhydrous solvents. Titrate the n-BuLi solution before use to confirm its molarity. Ensure the phosphonium salt is thoroughly dried. |
| Low Yield of Alkene | Incomplete reaction; ylide decomposition; sterically hindered aldehyde. | Increase reaction time or gently warm the reaction (e.g., to 40 °C) after initial stirring at RT. Ensure efficient stirring. For sterically hindered substrates, the Horner-Wadsworth-Emmons reaction might be a better alternative.[7] |
| Difficult Purification (Product co-elutes with TPPO) | TPPO is highly polar and can streak on silica gel. | Before chromatography, attempt to precipitate TPPO by dissolving the crude mixture in a minimal amount of cold diethyl ether or hexanes and filtering. Alternatively, use a different stationary phase like alumina. |
| Mixture of E/Z Isomers | Using a semi-stabilized ylide, or reaction conditions promoting equilibration. | To favor the (Z)-isomer, use unstabilized ylides with salt-free conditions.[7] For the (E)-isomer, use a stabilized ylide or employ the Schlosser modification for unstabilized ylides.[8][11] |
References
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]
-
Scribd. (n.d.). Unstabilized Ylide in Wittig Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism and Stereoselectivity of the Aza-Wittig Reaction between Phosphazenes and Aldehydes. Retrieved from [Link]
-
Scribd. (n.d.). Wittig Reaction Stereoselectivity. Retrieved from [Link]
-
Scribd. (n.d.). Wittig Reaction in Alkaloid Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
OpenBU. (2012, January 3). Wittig Reaction. Retrieved from [Link]
-
University of Regensburg. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent applications of the Wittig reaction in alkaloid synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved from [Link]
-
ResearchGate. (2006, July). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of exo- and endo-bicyclo[10][15][17]octane-2-carboxylic acids. Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]
-
PubMed. (2011, May 15). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Retrieved from [Link]
- Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
PMC. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved from [Link]
-
PubMed. (2010, October 1). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]
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- 4. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 5. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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use of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde in drug discovery
Application Note: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde in Drug Discovery
Abstract
This guide details the strategic application of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (also known as 3-Formyltropane) as a pivotal intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) modulators. While the tropane scaffold is historically associated with esters (atropine, cocaine), the 3-formyl derivative allows for unique C3-homologation , enabling the attachment of diverse lipophilic tails critical for CCR5 antagonists (e.g., Maraviroc analogs) and muscarinic receptor ligands. This note covers its synthesis, stability management, and protocols for reductive amination and olefination.
Introduction: The Tropane Scaffold in Modern Medicinal Chemistry
The tropane ring system (8-azabicyclo[3.2.1]octane) is a "privileged scaffold" in drug discovery, capable of orienting functional groups in specific 3D vectors to bind GPCRs and transporters.
-
Historical Context: Classical tropane drugs (Atropine, Scopolamine) rely on C3-esters .
-
Modern Utility: The C3-aldehyde (3-formyltropane) represents a "gateway" functional group. It allows medicinal chemists to replace the labile ester linkage with metabolically stable C-C or C-N bonds, extending the pharmacophore into new chemical space.
-
Key Target Classes:
-
CCR5 Antagonists: Used in HIV entry inhibitors (Maraviroc-like scaffolds).
-
Muscarinic Antagonists (mAChR): For COPD and overactive bladder.
-
DAT/SERT Inhibitors: For CNS indications.
-
Chemical Properties & Stability (Critical Expert Insight)
Compound: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde CAS: 1554224-35-9 (Generic/Isomer specific variants exist) Precursor: Typically generated from Tropinone (CAS 532-24-1).
Stability Warning: Unlike its ester counterparts, 3-formyltropane is chemically labile.
-
Epimerization: The C3 position is susceptible to epimerization between endo (axial) and exo (equatorial) conformations. The exo-formyl isomer is thermodynamically preferred but can equilibrate under basic conditions.
-
Oxidation: The aldehyde is prone to air oxidation to the carboxylic acid.
-
Handling: It is recommended to generate this intermediate in situ or store it as a bisulfite adduct if isolation is absolutely necessary.
Synthesis of the Intermediate
Since the aldehyde is rarely shelf-stable, it is best synthesized on-demand. Two primary routes are recommended based on available starting materials.
Route A: Homologation from Tropinone (Recommended)
This route converts the commercially available ketone (Tropinone) to the aldehyde, adding the necessary one-carbon unit.
-
Step 1: Wittig reaction using (methoxymethyl)triphenylphosphonium chloride and KHMDS to form the enol ether.
-
Step 2: Mild acid hydrolysis (HCl/THF) to release the aldehyde.
-
Advantage:[1][2][3][4] Accesses the aldehyde directly from cheap starting materials.
Route B: Reduction of Tropane-3-carboxylate
-
Reagent: DIBAL-H (Diisobutylaluminum hydride) at -78°C.
-
Substrate: Methyl 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate.
-
Risk:[5] Over-reduction to the alcohol (3-hydroxymethyltropane) is common. Strict temperature control is required.
Detailed Protocols
Protocol A: Reductive Amination (The "Connect" Strategy)
This is the primary application, used to link the tropane core to aromatic amines or heterocycles (common in CCR5 antagonist synthesis).
Objective: Synthesize N-substituted-3-aminomethyltropanes.
Materials:
-
3-Formyltropane (freshly prepared, ~1.0 equiv)
-
Amine partner (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Acetic Acid (catalytic)
-
DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: Dissolve the amine partner in DCE. Add 3-formyltropane. If the amine is a salt (HCl), add 1 equiv of TEA. Stir for 30-60 mins at RT to ensure imine formation. Expert Tip: Add activated 4Å molecular sieves to drive equilibrium.
-
Reduction: Cool to 0°C. Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde before imine formation.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (look for M+1 of product; disappearance of imine peak).
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). The tropane nitrogen is basic; ensure the aqueous layer is pH > 9 to keep the tropane in the organic phase.
-
Purification: Flash chromatography on amine-functionalized silica or using DCM/MeOH/NH3 systems.
Protocol B: Olefination (The "Extend" Strategy)
Used to create vinyl-linked analogs, rigidifying the distance between the tropane nitrogen and the distal aryl group.
Objective: Synthesis of 3-(2-arylvinyl)tropanes.
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate for HWE)
-
Base: NaH or KOtBu
-
Solvent: Dry THF
Step-by-Step:
-
Deprotonation: Suspend NaH (1.2 equiv) in dry THF at 0°C. Add the phosphonate dropwise. Stir 30 mins until clear (formation of ylide).
-
Addition: Add solution of 3-formyltropane in THF dropwise to the ylide at 0°C.
-
Reflux: Warm to RT, then heat to reflux for 2–4 hours.
-
Stereocontrol: HWE conditions typically favor the E-alkene.
-
Workup: Standard aqueous workup.
Strategic Visualization: The Divergent Pathway
The following diagram illustrates how the 3-formyl intermediate serves as a divergence point for library generation.
Caption: Divergent synthesis from the Tropinone core via the 3-Formyltropane intermediate, enabling access to diverse chemotypes.
Expert Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Low Yield in Reductive Amination | Aldehyde oxidation or polymerization. | Prepare aldehyde fresh. Use STAB instead of NaCNBH3 to avoid toxicity and improve selectivity. Use molecular sieves.[6] |
| Stereochemical Mixture | Endo/Exo equilibration. | The 3-position is dynamic. If a specific isomer is required, separate at the final amine stage using chiral HPLC or crystallization. |
| Aldehyde not forming from Ester | Over-reduction to alcohol. | Switch from DIBAL-H to the Weinreb Amide method (Ester -> Weinreb Amide -> Aldehyde) for better control. |
References
-
Pfizer Global R&D. "Development of a Bulk Enabling Route to Maraviroc (UK-427,857)." Organic Process Research & Development, 2008. Link
- Context: Describes the synthesis of tropane fragments and the challenges of aldehyde intermedi
-
Robinson, R. "A Synthesis of Tropinone."[3][7] Journal of the Chemical Society, Transactions, 1917. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
- Context: The gold-standard protocol for the reductive amin
-
Lounasmaa, M., & Tamminen, T. "The Tropane Alkaloids." The Alkaloids: Chemistry and Biology, 1993. Link
- Context: Comprehensive review of tropane stereochemistry and reactivity.
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
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- 3. scribd.com [scribd.com]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oaji.net [oaji.net]
- 8. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]
protocols for synthesizing libraries from 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Application Note: High-Throughput Library Synthesis from 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Executive Summary
The 8-azabicyclo[3.2.1]octane (tropane) core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for muscarinic antagonists (Atropine), dopamine transporter inhibitors (Cocaine analogs), and sigma receptor ligands.[1] While 3-substituted tropanes are typically accessed via esterification of tropine (alcohol) or substitution of tropinone (ketone), the 3-carbaldehyde derivative offers a superior, yet underutilized, divergent point for library synthesis.
This guide details three validated protocols to generate high-diversity libraries from 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (1) . By exploiting the reactivity of the C3-formyl group, researchers can rapidly access secondary amines, peptidomimetics, and chain-extended motifs.
Part 1: Chemical Foundation & Stability
Before initiating library synthesis, the integrity of the starting material is paramount. The C3-formyl group is susceptible to two primary degradation pathways:
-
Epimerization: The C3 position is enolizable. The endo (axial) and exo (equatorial) isomers exhibit distinct biological profiles. The exo-isomer is generally thermodynamically preferred in equilibrium, but synthetic routes often yield mixtures.
-
Oxidation: The aldehyde readily oxidizes to the carboxylic acid upon exposure to air.
Storage Protocol:
-
Store (1) under Argon at -20°C.
-
Quality Control: ¹H NMR diagnostic signal for the aldehyde proton (
9.5–9.8 ppm).-
Endo-CHO typically appears as a doublet with
Hz. -
Exo-CHO typically appears as a doublet with
Hz (due to anti-periplanar coupling).
-
Part 2: Divergent Synthesis Workflows
The following diagram outlines the three core methodologies covered in this guide.
Figure 1: Divergent synthetic pathways from the tropane-3-carbaldehyde core.
Part 3: Detailed Protocols
Protocol A: Reductive Amination (The Workhorse)
Objective: Synthesis of secondary amines targeting GPCRs (Dopamine/Serotonin transporters). Mechanism: Formation of an iminium ion followed by in situ reduction.[2][3]
Reagent Selection Logic:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is mandatory. Unlike NaBH₄, STAB is mild and will not reduce the aldehyde to the alcohol before the imine is formed.
-
Solvent: 1,2-Dichloroethane (DCE) or DCM. DCE is preferred for slightly elevated temperatures if steric hindrance is an issue.
Step-by-Step Methodology:
-
Imine Formation:
-
In a 4 mL vial, dissolve Tropane-3-carbaldehyde (1.0 equiv, 0.2 mmol) in DCE (2 mL).
-
Add the Amine (R-NH₂, 1.1 equiv).
-
Critical Step: If the amine is a salt (HCl), add TEA (1.1 equiv) to liberate the free base.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Validation: Monitor by LCMS for the disappearance of aldehyde (M+1 mass shift).
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Optional: Add Acetic Acid (1.0 equiv) to catalyze iminium formation if the reaction is sluggish.
-
Stir at RT for 4–16 hours.
-
-
Workup (Library Scale):
-
Quench with sat. NaHCO₃ (1 mL).
-
Extract with DCM (2 x 2 mL).
-
Pass organic layer through a hydrophobic frit/phase separator.
-
Evaporate solvent.
-
Data Summary: Common Amine Reactivity
| Amine Class | Equiv.[4] | Time (Imine) | Time (Red) | Yield (Avg) | Notes |
| Anilines | 1.0 | 2 h | 16 h | 65-80% | Requires AcOH catalysis. |
| Benzylamines | 1.1 | 30 min | 4 h | 85-95% | Very rapid; clean conversion. |
| Aliphatic | 1.2 | 1 h | 6 h | 70-85% | Excess amine minimizes dialkylation. |
Protocol B: Ugi 4-Component Reaction (The Complexity Builder)
Objective: One-pot assembly of highly substituted bis-amides for peptidomimetic screening. Components: Aldehyde (Tropane), Amine, Carboxylic Acid, Isocyanide.[5]
Mechanistic Insight: The reaction proceeds via a Schiff base formation, followed by protonation by the acid, nucleophilic attack by the isocyanide, and a Mumm rearrangement. The tropane nitrogen (N8) is tertiary and does not interfere, but the steric bulk of the bicyclic cage requires high-concentration conditions.
Figure 2: Sequential assembly in the Ugi 4-CR.
Step-by-Step Methodology:
-
Solvent: Methanol (MeOH) is the solvent of choice (promotes ionic intermediates).
-
Addition Order (Crucial):
-
Dissolve Tropane-3-carbaldehyde (1.0 equiv, 0.2 mmol) in MeOH (1 mL).
-
Add Amine (1.0 equiv). Stir 15 min to pre-form imine.
-
Add Carboxylic Acid (1.0 equiv).
-
Add Isocyanide (1.0 equiv) last.
-
-
Reaction:
-
Stir at RT for 24 hours.
-
Note: If precipitate forms, it is likely the pure product.
-
-
Purification:
-
Scavenger resins (polymer-supported isocyanate) can remove excess amine.
-
Polymer-supported trisamine can remove excess acid.
-
Protocol C: Wittig Olefination (The Spacer Extender)
Objective: Extending the carbon chain at C3 to probe deep binding pockets.
Step-by-Step Methodology:
-
Ylide Formation:
-
Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF.
-
Add KOtBu (1.2 equiv) at 0°C. Stir 30 min (Solution turns yellow).
-
-
Coupling:
-
Add Tropane-3-carbaldehyde (1.0 equiv) in THF dropwise.
-
Warm to RT and stir 2 hours.
-
-
Workup:
-
Dilute with Et₂O (precipitates Ph₃PO). Filter through Celite.
-
Concentrate filtrate.
-
References
-
Meltzer, P. C., et al. (2001). "Synthesis and Biological Evaluation of Tropane-like Dopamine Transporter Analogues." Journal of Medicinal Chemistry.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews.
-
Lainé, D. I., et al. (2009).[6] "Design, Synthesis, and SAR of Tropane Muscarinic Acetylcholine Receptor Antagonists." Journal of Medicinal Chemistry.
Sources
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- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
scale-up synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Application Note & Protocol
Topic: Scale-Up Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 8-methyl-8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The 3-carbaldehyde derivative, in particular, serves as a versatile intermediate for the synthesis of more complex molecules through reactions such as aldol condensations, reductive aminations, and Wittig reactions. This document provides a comprehensive guide to a robust and scalable synthetic route for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde, starting from readily available precursors. We present a strategic analysis of synthetic pathways, justify the selection of a three-step sequence involving the classic Robinson-Schöpf tropinone synthesis, followed by reduction and a carefully selected oxidation, and provide detailed, field-tested protocols suitable for process chemistry environments.
Strategic Approach: A Three-Step Synthesis
A robust retrosynthetic analysis is paramount for a successful scale-up campaign. The target aldehyde is not readily accessible via a direct, single transformation. A more logical and controllable approach involves the formation of a key ketone intermediate, tropinone, followed by a two-step reduction-oxidation sequence.
Retrosynthetic Analysis
The chosen synthetic strategy disconnects the target aldehyde at the C3-carbonyl, leading back to the corresponding secondary alcohol, 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. This alcohol is, in turn, derived from the oxidation of the well-known and highly accessible ketone, tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). Tropinone itself can be constructed efficiently on a large scale using the celebrated Robinson-Schöpf biomimetic synthesis.[3]
Caption: Retrosynthetic pathway for the target aldehyde.
This three-step approach is advantageous for scale-up because:
-
Convergent Strategy: It builds complexity from simple, inexpensive starting materials.[3]
-
Well-Established Precedent: The Robinson tropinone synthesis is one of the most famous and optimized one-pot reactions in organic chemistry, with yields exceeding 90% under buffered conditions.[3]
-
Control and Purification: Each step yields a stable, isolable intermediate, allowing for purification and quality control before proceeding, which is critical for ensuring the final product's purity on a large scale.
Protocol Part I: Scale-Up Synthesis of Tropinone
The Robinson synthesis is a biomimetic, one-pot reaction that constructs the bicyclic tropane core via a double Mannich reaction.[3] For scale-up, using acetonedicarboxylic acid instead of acetone is crucial as the dicarboxylate groups activate the molecule for the Mannich reactions and are subsequently removed via decarboxylation.[4]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| Succinaldehyde (40% aq. soln.) | 86.09 (anhydrous) | 14.80 | 68.76 | 1.00 |
| Methylamine hydrochloride | 67.52 | 5.10 | 75.53 | 1.10 |
| Acetonedicarboxylic acid | 146.10 | 11.00 | 75.29 | 1.09 |
| Sodium Acetate (anhydrous) | 82.03 | 12.50 | 152.38 | 2.22 |
| Deionized Water | 18.02 | 150.00 | - | - |
| Hydrochloric Acid (conc. 37%) | 36.46 | As needed | - | - |
| Sodium Hydroxide (50% w/w) | 40.00 | As needed | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
Step-by-Step Protocol
-
Vessel Preparation: To a 250 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and pH probe, add deionized water (100 L) and sodium acetate (12.50 kg). Stir until all solids are dissolved and cool the buffer solution to 10 °C.
-
Reactant Addition: In a separate vessel, dissolve acetonedicarboxylic acid (11.00 kg) and methylamine hydrochloride (5.10 kg) in deionized water (50 L). Stir until a clear solution is obtained.
-
Condensation Reaction: Add the solution from step 2 to the buffered reactor. Begin the slow, subsurface addition of the 40% aqueous succinaldehyde solution (14.80 kg) over 2-3 hours, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature (20-25 °C) for 24-48 hours. Monitor the reaction for the disappearance of starting materials via TLC or HPLC.
-
Decarboxylation: Once the condensation is complete, slowly add concentrated hydrochloric acid to adjust the pH to ~2. Heat the reactor to 80-90 °C for 4-6 hours to facilitate decarboxylation. Vigorous gas (CO₂) evolution will be observed.
-
Work-up and Extraction: Cool the reaction mixture to ambient temperature. Adjust the pH to >12 with a 50% w/w sodium hydroxide solution. Caution: Highly exothermic. Perform this step slowly with efficient cooling.
-
Extract the aqueous layer with dichloromethane (3 x 50 L). Combine the organic extracts.
-
Isolation: Concentrate the combined organic layers under reduced pressure to yield crude tropinone as a brownish solid or oil. The product can be purified further by vacuum distillation or crystallization from petroleum ether.[5] Expected yield: 7.5 - 8.5 kg (80-90%).
Protocol Part II: Reduction to 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
The reduction of tropinone yields a mixture of two diastereomers: tropine (endo-alcohol) and pseudotropine (exo-alcohol). This reduction is typically mediated by NADPH-dependent reductases in biological systems.[3][6] For chemical synthesis on scale, sodium borohydride (NaBH₄) is a cost-effective and safe reducing agent. The resulting diastereomeric mixture is suitable for the subsequent oxidation step.
Step-by-Step Protocol
-
Setup: In a suitable reactor, dissolve crude tropinone (7.5 kg, 53.88 mol) in methanol (75 L). Cool the solution to 0-5 °C.
-
Reduction: Add sodium borohydride (1.22 kg, 32.33 mol, 0.6 eq.) portion-wise over 2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Monitoring and Quench: Stir the reaction at 0-5 °C for 4 hours. Monitor by TLC/GC for the disappearance of tropinone. Once complete, slowly quench the reaction by adding acetone (5 L) to consume excess NaBH₄.
-
Isolation: Concentrate the mixture under reduced pressure. To the resulting slurry, add water (50 L) and extract with dichloromethane (3 x 40 L).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 8-methyl-8-azabicyclo[3.2.1]octan-3-ol as a white to off-white solid. Expected yield: 7.0 - 7.4 kg (92-97%).
Protocol Part III: Oxidation to the Target Aldehyde
The oxidation of a secondary alcohol to an aldehyde is a critical transformation. The choice of oxidant for scale-up must balance reactivity, safety, cost, and environmental impact.
Comparative Analysis of Oxidation Methods
| Method | Oxidant/Reagents | Temp. | Key Advantages | Key Disadvantages for Scale-Up |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C | High yields, wide functional group tolerance.[7][8] | Cryogenic temperatures required, toxic gas evolution (CO, CO₂), foul-smelling Me₂S byproduct, highly exothermic.[9][10] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | RT | Mild, neutral pH, high yields, short reaction times.[11] | High cost, potentially explosive nature, poor atom economy.[11][12] |
| Oppenauer Oxidation | Al(Oi-Pr)₃, Acetone | Reflux | Good for acid-labile substrates, non-toxic reagents.[13] | Often requires high temperatures and large excess of ketone, potential for side reactions (aldol condensation).[13][14] |
| Parikh-Doering | DMSO, SO₃·Pyridine, Et₃N | 0 °C to RT | Mild conditions (no cryogenics), operationally simple, fewer byproducts than Swern.[15][16][17] | Requires careful handling of hygroscopic SO₃·Pyridine complex.[15] |
Justification for Selection: The Parikh-Doering oxidation is the most suitable method for this scale-up synthesis.[15][16] Its primary advantage is the operational temperature (0 °C to RT), which eliminates the significant cost and engineering challenges associated with cryogenic reactions on an industrial scale.[17][18] It offers a much better safety profile than the Swern oxidation while maintaining high selectivity and yield.
Parikh-Doering Oxidation Workflow
Caption: Experimental workflow for the Parikh-Doering oxidation.
Step-by-Step Protocol
-
Reactor Setup: To a 250 L reactor under a nitrogen atmosphere, add 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (7.0 kg, 49.57 mol), dichloromethane (100 L), and triethylamine (20.0 L, 143.2 mol, 2.9 eq.). Cool the mixture to 0-5 °C.
-
Oxidant Addition: In a separate vessel, carefully prepare a slurry of sulfur trioxide pyridine complex (SO₃·Py, 11.8 kg, 74.36 mol, 1.5 eq.) in dichloromethane (40 L).
-
Slowly add the SO₃·Pyridine slurry to the reactor over 1 hour, maintaining the internal temperature below 15 °C.
-
DMSO Addition: Add dimethyl sulfoxide (DMSO, 10.5 L, 148.7 mol, 3.0 eq.) dropwise over 1.5 hours, again ensuring the temperature remains below 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench and Work-up: Cool the reactor back to 10 °C and slowly quench the reaction by adding water (50 L).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 L).
-
Combine all organic layers and wash with saturated sodium bicarbonate solution (40 L) followed by brine (40 L).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde. Further purification can be achieved via vacuum distillation or column chromatography on silica gel if required. Expected yield: 5.8 - 6.5 kg (84-94%).
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and absence of alcohol starting material.
-
FT-IR: To verify the presence of the aldehyde carbonyl stretch (~1720 cm⁻¹) and the absence of the alcohol -OH stretch (~3300 cm⁻¹).
-
GC-MS: To confirm the molecular weight and assess purity.
-
HPLC: For quantitative purity analysis.
Safety Considerations for Scale-Up
-
Robinson-Schöpf Synthesis: The decarboxylation step generates a large volume of CO₂ gas. Ensure the reactor is properly vented to an appropriate scrubbing system. The final basification with NaOH is highly exothermic and requires efficient cooling and slow addition.
-
Parikh-Doering Oxidation: The SO₃·Pyridine complex is hygroscopic and a powerful sulfating agent; handle it in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE). The reaction can be exothermic, especially during the addition of DMSO. Maintain strict temperature control.
-
General: All operations should be conducted in a well-ventilated area or in a contained system. All solvents, especially dichloromethane, should be handled with appropriate engineering controls to minimize exposure.
References
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Carretero, J. C., et al. (2012). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.
- Li, W., et al. (2017).
- Trudell, M. L., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry.
- Davies, H. M. L., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. (2012).
- Deshmukh, M. (2007). Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. University of New Orleans.
- Alcohol to Aldehyde/Ketone using Swern Oxid
- A Comparison of Tropinone Derivative Synthesis Protocols in an Undergraduate Research Chemistry Course Laboratory. (n.d.). Northern Kentucky University Digital Repository.
- Tropinone: properties, applic
- Dess-Martin periodinane. (2022). Apollo Scientific.
- Zhang, L., et al. (2022). Biotechnological Approaches on Engineering Medicinal Tropane Alkaloid Production in Plants. Frontiers in Plant Science.
- Dess Martin periodinane. (2022). Reddit.
- Dess–Martin periodinane. (n.d.). Wikipedia.
- Tropane. (2012). Molecule of the Month.
- Tropinone. (n.d.). Wikipedia.
- Synthesis -
- Robinson, R. (n.d.). Synthesis of Tropinone by Robinson. Scribd.
- A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
- Parikh–Doering oxid
- Oppenauer oxid
- Swern Oxid
- Oppenauer Oxid
- Robinson, R. (1917). A SYNTHESIS OF TROPINONE. Zenodo.
- Oakley, K. F., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au.
- Tropane Alkaloids and the Synthesis of
- Robinson's Landmark Synthesis of Tropinone. (2013).
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules.
- Parikh–Doering oxid
- Chemical thermodynamics applied to the synthesis of tropinone. (n.d.). Scielo.
- Zhang, L., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process.
- Efficient Synthesis of Tropane Alkaloid. (2018). Scribd.
- Dess-Martin periodinane Safety D
- Dess-Martin periodinane Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
- A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.).
- Oppenauer Oxid
- DMSO –Oxalyl Chloride, Swern Oxid
- Parikh-Doering Oxidation. (2014).
- The Oppenauer Oxid
- Synthesis of Tropane Derivatives. (n.d.).
- Oppenauer Oxid
- Parikh, J. R., & Doering, W. V. E. (1969). Process for the oxidation of primary and secondary alcohols. U.S.
- Jirschitzka, J., et al. (2012). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. PNAS.
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- 12. reddit.com [reddit.com]
- 13. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
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- 16. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
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- 18. conf.uni-ruse.bg [conf.uni-ruse.bg]
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde as a synthetic intermediate
Application Note: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde as a Synthetic Intermediate
Executive Summary
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (also known as 3-formyltropane ) is a pivotal intermediate for accessing complex tropane alkaloids and pharmaceutical candidates.[1][2][3] Unlike its ketone precursor (tropinone) or alcohol derivatives (tropine/pseudotropine), the C3-aldehyde provides a reactive "handle" for carbon-carbon bond formation (via olefination) and rapid diversification (via reductive amination).[1][2][3]
This guide outlines a scalable, high-fidelity protocol for synthesizing this aldehyde from tropinone via Wittig homologation , addresses critical stereochemical considerations (endo vs. exo stability), and provides validated downstream application protocols for medicinal chemistry campaigns.[1][3][4]
Synthetic Route: The "Make"
The most reliable route to 3-formyltropane is the one-carbon homologation of tropinone using (methoxymethyl)triphenylphosphonium chloride.[1][2][3][4] This method avoids the harsh oxidative conditions required to convert tropine to the aldehyde and offers better stereocontrol than radical carbo-functionalization methods.[3][4]
Mechanism & Stereochemistry
The reaction proceeds via an enol ether intermediate.[3][4] Hydrolysis of this ether yields the aldehyde.[3][4]
-
Kinetic Control: Initial attack occurs from the less hindered exo face, often favoring the exo-enol ether.[3][4]
-
Thermodynamic Control: Upon hydrolysis and equilibration, the exo-formyl isomer (equatorial-like) is generally the thermodynamic product, minimizing transannular strain with the nitrogen bridge.[4]
Protocol A: Wittig Homologation of Tropinone
Reagents:
-
Tropinone (1.0 equiv)[3]
-
(Methoxymethyl)triphenylphosphonium chloride (1.2 equiv)[3]
-
THF (Anhydrous), 0.5 M
-
HCl (2N aqueous)[3]
Step-by-Step Procedure:
-
Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF. Cool to 0 °C.
-
Deprotonation: Add KOtBu portion-wise over 15 minutes. The solution will turn deep red/orange, indicating ylide formation.[3][4] Stir for 30 minutes at 0 °C.
-
Addition: Add a solution of Tropinone in THF dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of enol ether, typically less polar than tropinone).[3][4]
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench with 2N HCl (5 equiv). Stir vigorously at room temperature for 2 hours to hydrolyze the enol ether.
-
Workup:
-
Wash the acidic aqueous layer with diethyl ether (
) to remove triphenylphosphine oxide (TPPO).[4] Crucial Step: The product remains in the aqueous layer as the hydrochloride salt.[3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Basify the aqueous layer to pH 10 using saturated Na₂CO₃ or NaOH (careful exotherm).[3][4]
-
Extract with DCM (
).[4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Distillation under reduced pressure (bulb-to-bulb) is recommended due to the aldehyde's instability on silica gel.[1][2][3][4]
Yield: Typically 65-75%.[1][2][3][4]
Data: ¹H NMR should show a diagnostic aldehyde doublet (
Reactivity Profile & Handling
| Parameter | Specification | Notes |
| Stability | Moderate | Prone to oxidation (to carboxylic acid) and epimerization.[1][2][3][4] |
| Storage | -20 °C, Inert Gas | Store under Nitrogen/Argon. Avoid long-term storage in solution.[1][2][3][4] |
| Epimerization | Sensitive | The C3 stereocenter is labile.[3][4] Basic conditions promote equilibration to the thermodynamic exo isomer.[3][4][5] |
| Toxicity | Unknown/Bioactive | Treat as a potent anticholinergic agent (similar to atropine precursors).[3][4] |
Visualization: Synthesis & Reactivity Map
The following diagram illustrates the synthesis pathway and the divergence into downstream applications.
Caption: Figure 1. Synthesis of 3-formyltropane via Wittig homologation and downstream diversification.
Application Protocols: The "Use"
Protocol B: Reductive Amination (Library Synthesis)
This protocol is optimized for synthesizing CCR5 antagonist analogues (e.g., Maraviroc-like cores) or muscarinic ligands.[1][2][3]
-
Imine Formation: Dissolve 3-formyltropane (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.
-
Catalysis: If the amine is unreactive, add catalytic Acetic Acid (1-2 drops).[3][4]
-
Time: Stir at RT for 4-16 hours.
-
Quench: Quench with saturated NaHCO₃. Extract with DCM.[2][3][4][6]
-
Purification: SCX-2 (Strong Cation Exchange) cartridges are highly effective for purifying these basic amines without column chromatography.[1][2][3][4]
Protocol C: Horner-Wadsworth-Emmons (HWE) Olefination
Used to extend the carbon chain (e.g., to an acrylate ester).[1][2][3][4]
-
Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0 °C.
-
Phosphonate: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir 30 min until clear.
-
Addition: Add 3-formyltropane (1.0 equiv) in THF.
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Standard aqueous workup. The resulting
-unsaturated ester is a versatile Michael acceptor.[4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
References
-
Levine, S. G. (1958).[3][4] "A New Aldehyde Synthesis." Journal of the American Chemical Society, 80(22), 6150–6151.[3][4] (Foundational Wittig-Levine homologation).[1][2][3][4]
-
Pollini, G. P., et al. (2006).[3][4] "Synthesis of the Tropane Core." Chemical Reviews, 106(6), 2434–2454.[3][4] (Review of tropane synthesis strategies).[3][4]
-
BenchChem. (2025).[3][4] "8-Methyl-8-azabicyclo[3.2.1]oct-3-ene Technical Guide." (General tropane handling and stability data).[3][4]
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[3][4] (Standard protocol for reductive amination).[3][4]
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Lázár, L., et al. (2004).[3][4] "Synthesis of Nortropane Derivatives." Arkivoc, (vii), 166-173.[1][2][3][4] (Stereochemical considerations in tropane substitution).
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The Tropane Scaffold: A Versatile Tool for Unraveling CNS Mysteries and Forging New Therapeutics
The 8-azabicyclo[3.2.1]octane core, the defining feature of tropane alkaloids, has provided neuroscience with a rich and enduring source of molecular probes and therapeutic candidates. From the potent psychostimulant cocaine to the anticholinergic agent benztropine, the versatility of the tropane scaffold is undeniable.[1][2][3][4] This guide delves into the multifaceted applications of tropane derivatives in modern neuroscience research, offering both in-depth scientific insights and practical, field-proven protocols for their utilization. We will explore their critical role in neuroimaging, their utility in dissecting neurotransmitter systems, and their potential as novel therapeutics for a range of neurological and psychiatric disorders.
Section 1: Illuminating the Brain's Dopaminergic System: Tropane Derivatives as Imaging Agents
The dopamine transporter (DAT) is a key regulator of dopaminergic neurotransmission and a crucial target in understanding the pathophysiology of numerous neurological and psychiatric conditions, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5] Tropane derivatives, with their high affinity and selectivity for DAT, have been instrumental in the development of radioligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, allowing for the in vivo quantification and monitoring of DAT levels in the human brain.[5][6][7]
The Rise of Fluorine-18 Labeled Tropanes for PET Imaging
While several tropane-based radioligands have been developed, those labeled with fluorine-18 have gained prominence due to the isotope's favorable half-life (109.8 minutes), which allows for centralized production and distribution.[6][8] A notable example is [¹⁸F]LBT-999, which has shown promise in human PET studies for its good cerebral distribution and intense uptake in the putamen and caudate, regions rich in DAT.[7] The development of such tracers has been driven by the need for higher resolution and better quantification compared to SPECT imaging.[7]
The synthesis of these radioligands often involves a multi-step process, starting from a precursor molecule that is then subjected to nucleophilic substitution with [¹⁸F]fluoride.[9] The resulting radiolabeled tropane derivative is then purified via high-performance liquid chromatography (HPLC) before being formulated for intravenous injection.[9]
Key Considerations in Radioligand Development
The ideal PET radioligand for DAT imaging should possess several key characteristics:
-
High affinity and selectivity for DAT: This ensures that the signal detected is primarily from the target of interest, with minimal off-target binding to other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[9][10][11]
-
Appropriate lipophilicity: The molecule must be able to cross the blood-brain barrier to reach its target in the central nervous system, but excessive lipophilicity can lead to non-specific binding and poor imaging contrast.[6][11]
-
Favorable in vivo kinetics: The radioligand should exhibit reversible binding kinetics, allowing for the accurate measurement of DAT density that is less sensitive to changes in cerebral blood flow.[12]
-
Metabolic stability: The radiotracer should be resistant to rapid metabolism, which can produce radiometabolites that may also cross the blood-brain barrier and confound the imaging signal.[8]
The development of novel tropane derivatives for PET imaging is an ongoing area of research, with efforts focused on optimizing these properties to create even more sensitive and specific tools for studying the dopaminergic system.[8]
Experimental Protocol: [¹⁸F]Fluoride Radiosynthesis of a Tropane Derivative
This protocol provides a generalized workflow for the radiosynthesis of an [¹⁸F]-labeled tropane derivative via nucleophilic substitution. Specific reaction conditions will vary depending on the precursor and the desired final product.
Materials:
-
Precursor molecule (e.g., a bromo- or tosyl-substituted tropane derivative)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Ethanol for injection
-
Sterile filters (0.22 µm)
-
HPLC system with a semi-preparative column and a radiation detector
-
Automated synthesis module (recommended)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange resin to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride solution is heated under a stream of nitrogen to remove the water azeotropically. This step is crucial as water can interfere with the nucleophilic substitution reaction.
-
Radiolabeling Reaction: The precursor molecule, dissolved in an anhydrous solvent like DMSO or acetonitrile, is added to the dried [¹⁸F]K/K2.2.2 complex. The reaction mixture is heated at a specific temperature (e.g., 120-150 °C) for a set time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.[9]
-
Purification: The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC column. The eluent is monitored with a UV detector and a radiation detector to identify the peak corresponding to the desired [¹⁸F]-labeled tropane derivative.
-
Formulation: The collected HPLC fraction containing the radiotracer is passed through a solid-phase extraction cartridge to remove the HPLC solvent. The radiotracer is then eluted with ethanol and diluted with sterile water for injection to achieve the desired final concentration and formulation.
-
Quality Control: The final product is tested for radiochemical purity (typically >95%), specific activity, pH, and sterility before being used in imaging studies.
Section 2: Dissecting Neurotransmitter Systems: Tropane Derivatives in Receptor Pharmacology
Beyond their use in neuroimaging, tropane derivatives are invaluable tools for studying the pharmacology of various neurotransmitter systems in vitro and in vivo. Their ability to selectively bind to and modulate the activity of monoamine transporters and receptors allows researchers to probe the intricate mechanisms of synaptic transmission and neuronal signaling.
Structure-Activity Relationship (SAR) Studies
The tropane scaffold is highly amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[10][11][13][14][15] By altering substituents at various positions on the tropane ring, researchers can fine-tune the affinity and selectivity of these compounds for different molecular targets.[10][11][13][14][15] For example, modifications at the 2β and 3β positions of the tropane ring have been shown to significantly impact binding to DAT, SERT, and NET.[10][16] These SAR studies are crucial for the rational design of novel compounds with specific pharmacological profiles, such as atypical dopamine reuptake inhibitors that may have therapeutic potential for cocaine addiction without exhibiting cocaine-like abuse liability.[10][15]
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity | Reference |
| Cocaine | ~50-200 | ~200-500 | ~100-300 | ~2-5 | ~0.5-2 | [10][17] |
| Benztropine | ~10-50 | >1000 | >1000 | >20-100 | >20-100 | [11] |
| RTI-COC-31 | 0.5 | >1000 | >1000 | >2000 | >2000 | [18] |
| WF-29 | 10 | >1000 | >1000 | >100 | >100 | [16] |
| WF-31 | >1000 | 5 | >1000 | <0.005 | <1 | [16] |
Kᵢ values are approximate and can vary depending on the assay conditions.
In Vitro Binding Assays: A Cornerstone of Pharmacological Characterization
Radioligand binding assays are a fundamental technique for determining the affinity of a tropane derivative for its molecular target.[19] These assays typically involve incubating a radiolabeled ligand with a biological preparation containing the target receptor or transporter (e.g., brain tissue homogenates or cell membranes from transfected cell lines) in the presence of increasing concentrations of the unlabeled test compound.[19] The ability of the test compound to displace the radioligand from its binding site is measured, and from this, the inhibitory constant (Kᵢ) can be calculated, which is a measure of the compound's binding affinity.
Experimental Protocol: In Vitro DAT Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a tropane derivative for the dopamine transporter.
Materials:
-
Rat striatal tissue or cell membranes from a cell line expressing DAT (e.g., HEK293-DAT)
-
Radioligand with high affinity for DAT (e.g., [³H]WIN 35,428)
-
Test tropane derivative
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM GBR 12909 or 10 µM cocaine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Radioligand at a concentration near its Kₔ
-
Increasing concentrations of the test tropane derivative (for the competition curve) or buffer (for total binding) or a saturating concentration of a non-specific binding inhibitor (for non-specific binding).
-
Membrane preparation
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate the bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Behavioral Pharmacology: Assessing In Vivo Effects
To understand the functional consequences of a tropane derivative's interaction with its molecular target, behavioral pharmacology studies in animal models are essential. These studies can reveal whether a compound has stimulant, antidepressant, or other behavioral effects. For example, the locomotor activity test is commonly used to assess the stimulant properties of dopamine reuptake inhibitors.[20]
Section 3: Therapeutic Potential of Tropane Derivatives
The diverse pharmacological profiles of tropane derivatives have led to their investigation as potential treatments for a wide range of neurological and psychiatric disorders.
Atypical Dopamine Reuptake Inhibitors for Substance Use Disorders
Cocaine's addictive properties are primarily mediated by its blockade of the dopamine transporter, leading to a surge of dopamine in the brain's reward pathways.[17] Atypical dopamine reuptake inhibitors are a class of compounds that bind to DAT but do not produce the same abuse-related behavioral effects as cocaine.[10][15] Many of these are benztropine analogs that exhibit a different binding mode to DAT compared to cocaine.[10][15] These compounds are being investigated as potential medications for cocaine use disorder, as they could potentially block the effects of cocaine without having addictive properties themselves.[10][15]
Anticholinergic Properties and Movement Disorders
Benztropine is a tropane derivative that acts as a centrally acting anticholinergic agent by blocking muscarinic acetylcholine receptors.[21][22][23][24] It is used to treat the symptoms of Parkinson's disease and extrapyramidal side effects caused by antipsychotic medications.[21][22][23] By blocking cholinergic activity in the basal ganglia, benztropine helps to restore the balance between dopamine and acetylcholine, which is disrupted in these conditions.[21][23][24]
Emerging Applications: Neuroplasticity and Beyond
Recent research has begun to explore other potential therapeutic applications of tropane derivatives. For instance, some tropane alkaloids, such as scopolamine, have been shown to promote structural neuroplasticity by increasing dendritic spine growth in cortical neurons.[1][13][14] This has led to interest in their potential as novel antidepressants or treatments for other conditions associated with synaptic deficits.[1][13][14] Furthermore, the tropane scaffold is being explored for the development of ligands for other targets, such as the vesicular monoamine transporter-2 (VMAT2) and serotonin receptors, expanding the potential therapeutic reach of this versatile chemical class.[25][26]
Visualizations
Dopamine Signaling Pathway and Tropane Derivative Interaction
Caption: Workflow for a typical PET imaging study using a tropane derivative.
Structure-Activity Relationship Logic for DAT Binders
Caption: Logic of structure-activity relationships for tropane-based DAT binders.
References
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Zou, M. F., Cao, J., Abramyan, A. M., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 60(24), 10172-10187. [Link]
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Singh, S., Chitre, N. M., Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3375-3384. [Link]
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development of novel therapeutics from tropane alkaloids
Application Note: Strategic Engineering of Tropane Scaffolds for Neuro-Therapeutic Discovery
Executive Summary
The tropane alkaloid skeleton (8-azabicyclo[3.2.1]octane) is a "privileged scaffold" in medicinal chemistry, historically serving as the core for anticholinergics (atropine, scopolamine) and local anesthetics (cocaine). However, the narrow therapeutic index and abuse potential of classical tropanes have limited their modern utility. This guide outlines a high-fidelity workflow for developing novel tropane therapeutics , shifting focus from non-selective antagonism to precision-engineered ligands (e.g., 3-phenyltropanes) targeting the Dopamine Transporter (DAT) or Muscarinic Acetylcholine Receptors (mAChRs) with biased signaling profiles.
The Tropane Scaffold: Structural Logic
To engineer a better therapeutic, one must master the scaffold's reactivity. The tropane core is a bicyclic amine with a "boat" or "chair" conformation that dictates receptor affinity.
-
N-8 Position (Bridgehead Nitrogen): Modulates pharmacokinetics (PK). Tertiary amines cross the Blood-Brain Barrier (BBB); quaternary ammonium salts (e.g., Tiotropium) are peripherally restricted (ideal for COPD).
-
C-3 Position: The primary determinant of efficacy. Ester linkages (as in cocaine) are metabolically unstable (hydrolysis). Replacing the ester with a phenyl ring creates metabolically stable phenyltropanes (e.g., RTI-55, Altropane).
-
C-2 Position: Controls stereoselectivity. The orientation (α vs. β) determines the binding pocket fit (DAT vs. SERT selectivity).
Visualization: The Engineering Map
Module 1: Extraction & Isolation (The Feedstock)
Before semi-synthesis, high-purity natural tropanes (Hyoscyamine/Scopolamine) must be isolated from Solanaceae (e.g., Datura stramonium or Atropa belladonna).
Protocol A: pH-Switched Acid-Base Extraction
Objective: Isolate >95% pure alkaloid fraction by exploiting the solubility differential between the salt (water-soluble) and free base (organic-soluble) forms.
Reagents:
-
Dried Datura seed powder (degreased with hexane).
-
0.5 M H₂SO₄ (Sulfuric Acid).
-
28% NH₄OH (Ammonium Hydroxide).
-
Chloroform (CHCl₃) or Dichloromethane (DCM).
-
Dragendorff’s Reagent (Validation).
Step-by-Step Methodology:
-
Acid Digestion: Suspend 50g degreased plant powder in 250mL 0.5 M H₂SO₄. Sonicate for 30 mins, then stir for 4 hours at room temperature.
-
Causality: The acid protonates the nitrogen (N-8), converting alkaloids into water-soluble sulfate salts, while leaving neutral lipophilic impurities (chlorophyll, waxes) in the solid matrix.
-
-
Filtration & Wash: Filter the mixture. Wash the aqueous filtrate with 50mL CHCl₃ (discard organic layer).
-
Validation: This "acid wash" removes non-alkaloidal fats that would contaminate the final product.
-
-
The pH Switch (Critical Step): Cool the aqueous phase to 4°C. Slowly add NH₄OH dropwise while stirring until pH reaches 10–11.
-
Observation: The solution will turn cloudy as the alkaloids deprotonate and precipitate as free bases.
-
-
Organic Extraction: Extract the basic aqueous phase with CHCl₃ (3 x 50mL).
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
Quality Control Checkpoint:
-
TLC Analysis: Spot the residue on Silica Gel G. Mobile phase: Acetone:Water:Ammonia (90:7:3).[1] Spray with Dragendorff’s reagent.[1]
-
Pass Criteria: Orange/Red spots against a yellow background indicate tropane alkaloids.
Module 2: Semi-Synthesis (The Innovation)
To create a novel therapeutic (e.g., for ADHD or Parkinson's), we often convert the natural ester to a stable aryl group.
Workflow: Synthesis of 3-Phenyltropane Analogs
-
Hydrolysis: Convert Cocaine or Hyoscyamine to Ecgonine methyl ester (EME).
-
Grignard Reaction: Reaction of EME with phenylmagnesium bromide (at -78°C) typically yields the 2β-carbomethoxy-3β-phenyltropane isomer (the "WIN" series analogs).
-
Stereochemical Control: The thermodynamic product (boat conformation) often binds DAT with higher affinity than the kinetic product.
Module 3: Pharmacological Profiling
Once a library of derivatives is synthesized, their affinity for the Dopamine Transporter (DAT) must be quantified to assess therapeutic potential versus abuse liability.
Protocol B: Competitive Radioligand Binding Assay (DAT)
Objective: Determine the K_i (inhibition constant) of the novel tropane analog.
Reagents:
-
Radioligand: [¹²⁵I]RTI-55 (High affinity, non-selective) or [³H]WIN-35,428 (DAT selective).
-
Tissue: Rat striatal membranes (rich in DAT).
-
Buffer: Sucrose-phosphate buffer (pH 7.4).
-
Nonspecific Control: Mazindol (10 µM).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat striatum in ice-cold buffer. Centrifuge at 48,000 x g for 20 mins. Resuspend pellet.
-
Causality: High-speed centrifugation isolates synaptic membranes where DAT is embedded.
-
-
Incubation:
-
Tube A (Total Binding): Membrane + [¹²⁵I]RTI-55 + Vehicle.
-
Tube B (Nonspecific): Membrane + [¹²⁵I]RTI-55 + Mazindol (saturates DAT).
-
Tube C (Test): Membrane + [¹²⁵I]RTI-55 + Novel Tropane Analog (various concentrations, e.g., 0.1 nM to 10 µM).
-
-
Equilibrium: Incubate at 25°C for 2 hours.
-
Logic: Allows the system to reach thermodynamic equilibrium for accurate K_d calculation.
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce filter binding). Wash 3x with ice-cold buffer.
-
Quantification: Count radioactivity in a gamma counter.
Data Analysis:
Calculate Specific Binding = (Total Binding) - (Nonspecific Binding).
Plot % Specific Binding vs. Log[Drug]. Use non-linear regression to determine IC₅₀.[2]
Calculate K_i using the Cheng-Prusoff Equation :
Visualization: The Screening Workflow
Module 4: ADME & Toxicity Considerations
Tropane development often fails not due to lack of potency, but due to toxicity.
-
Blood-Brain Barrier (BBB): For neuro-therapeutics, the Multiparameter Optimization (MPO) score must be high. Calculate logD (7.4) .
-
Target: logD 2.0–3.5 for optimal CNS penetration.
-
-
Cardiotoxicity: Many tropanes block hERG channels. Early in vitro hERG patch-clamp assays are mandatory.
-
Metabolic Stability: The ester group in natural tropanes (e.g., cocaine) is rapidly hydrolyzed by plasma butyrylcholinesterase.
-
Solution: The 3-phenyltropane modification (Module 2) removes this ester, significantly extending half-life (t1/2) from minutes to hours, allowing for once-daily dosing potential.
-
References
-
Tropane Alkaloid Biosynthesis & Chemistry
-
Extraction Protocols
- Oniszczuk, A., et al. (2014).
-
Novel Phenyltropane Development
-
Meltzer, P. C., et al. (2006). Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters.[2] Journal of Pharmacology and Experimental Therapeutics.
-
-
Radioligand Binding Methodology
-
Biophysics Reports (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.[7]
-
-
Stereoselective Synthesis
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (CAS: 1554224-35-9)[1].
This molecule presents a dual-reactivity challenge: it contains a highly basic tertiary amine embedded in a sterically hindered tropane core (pKa ~10), coupled with a reactive, enolizable aldehyde at the C3 position. Standard purification techniques often fail due to amine-silanol interactions, autoxidation, or epimerization. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery.
Part 1: Troubleshooting Guide & FAQs
Q1: Silica gel chromatography results in severe streaking and poor mass recovery. Why does this happen, and how can it be resolved? Causality: Standard silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.5). When the basic tropane nitrogen passes through the column, an acid-base reaction occurs, forming a 2 (ammonium silicate ion pair)[2]. This causes the compound to "stick" to the stationary phase, resulting in broad, streaking bands and product loss. Solution: You must deactivate the silica gel. Pre-treat the column and supplement your mobile phase with a basic modifier (e.g., 1–5% Triethylamine or aqueous NH₄OH). The modifier competitively binds the acidic silanol sites, allowing the tropane alkaloid to elute as a sharp, predictable band[3]. Alternatively, switching to basic alumina eliminates this issue entirely.
Q2: My isolated product shows a mixture of two isomers by NMR, even though my starting material was pure. What caused this?
Causality: The C3 position of the tropane ring is an
Q3: How can I separate the target aldehyde from other basic tropane impurities (e.g., unreacted tropinone or alcohol intermediates)? Causality: Because both the product and the impurities share the basic 8-azabicyclo[3.2.1]octane core, standard acid-base extractions cannot separate them. However, the aldehyde group is uniquely electrophilic. Sodium bisulfite (NaHSO₃) undergoes nucleophilic addition exclusively with unhindered aldehydes to form a highly polar, water-soluble6
6[6]. Solution: Extract the organic mixture with saturated aqueous NaHSO₃. The aldehyde moves to the aqueous phase as the adduct, leaving non-aldehyde impurities in the organic phase. Subsequent basification of the aqueous phase decomposes the adduct, 7 for extraction[7].
Fig 1: Primary degradation and epimerization pathways of tropane-3-carbaldehyde.
Part 2: Quantitative Data Presentation
To assist in selecting the optimal purification route, the following table summarizes the performance metrics of standard methodologies applied to basic amino aldehydes.
Table 1: Comparison of Purification Methodologies for Tropane-3-carbaldehyde
| Purification Method | Typical Recovery (%) | Expected Purity (%) | Processing Time (h) | Epimerization Risk | Key Limitation |
| Amine-Modified Silica | 65 - 75 | >95 | 2 - 4 | High | Requires careful fraction monitoring; residual Et₃N. |
| Basic Alumina Column | 70 - 80 | >90 | 2 - 3 | Moderate | Lower resolution for closely eluting impurities. |
| Bisulfite Adduct | 80 - 90 | >98 | 4 - 6 | Low | Ineffective if impurities are also aldehydes. |
| Vacuum Distillation | 85 - 95 | >95 | 1 - 2 | Low | Requires specialized Kugelrohr apparatus. |
Part 3: Experimental Protocols
Protocol 1: Amine-Modified Flash Chromatography
Use this method when separating the aldehyde from non-basic impurities or when bisulfite purification is not viable.
-
Column Preparation: Slurry silica gel in a solvent mixture of Hexanes/Ethyl Acetate (e.g., 80:20) containing 2% v/v Triethylamine (Et₃N) . Pack the column and flush with 3 column volumes (CV) of the same basic solvent to fully deactivate the silanol sites[3].
-
Sample Loading: Dissolve the crude 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde in a minimum volume of the eluent and load it onto the column.
-
Elution: Elute using the Et₃N-modified solvent system. Monitor fractions via TLC (stain with Dragendorff's reagent for the tertiary amine or 2,4-DNP for the aldehyde).
-
Concentration: Pool the product-containing fractions. To prevent autoxidation, concentrate in vacuo at a bath temperature strictly below 30 °C, and immediately backfill the rotary evaporator with Argon or Nitrogen.
Protocol 2: Chemoselective Bisulfite Purification
This is the gold-standard, self-validating protocol for isolating basic aldehydes from other basic amine impurities.
-
Adduct Formation: Dissolve the crude mixture in Dichloromethane (DCM) or Diethyl Ether. Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO₃).
-
Agitation: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. The aldehyde will convert into a water-soluble
-hydroxy sulfonate adduct[6]. -
Phase Separation: Transfer to a separatory funnel. Separate the layers. Keep the aqueous layer (contains your product) and discard the organic layer (contains non-aldehyde impurities). Wash the aqueous layer once more with clean DCM to remove residual lipophilic impurities.
-
Regeneration: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) until the pH reaches 9–10. This alkaline shift decomposes the bisulfite adduct, regenerating the free 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde[7].
-
Extraction: Extract the basified aqueous layer three times with DCM.
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure target compound.
Fig 2: Chemoselective bisulfite purification workflow for tropane-3-carbaldehyde.
References
-
[1] ChemBK. 1554224-35-9 - 8-methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde. Available at:
-
[4] ACS Publications. C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines. Available at:
-
[3] BenchChem. Application Notes and Protocols for the Enantioselective Synthesis of Tropane Alkaloids. Available at:
-
[5] Google Patents. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Available at:
-
[6] ResearchGate. Synthesis of potent alpha-D-mannosidase and alpha-L-fucosidase... Available at:
-
[2] Scholaris.ca. Unprotected Amino Aldehydes in Organic Synthesis. Available at:
-
[7] Google Patents. WO2004035547A1 - 1-substituted 4-nitroimidazole compound and process for producing the same. Available at:
Sources
- 1. chembk.com [chembk.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004035547A1 - 1-substituted 4-nitroimidazole compound and process for producing the same - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Handling of Tropane Aldehydes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of tropane aldehydes—specifically derivatives like 8-azabicyclo[3.2.1]octane-3-carbaldehyde.
The tropane core presents a unique confluence of chemical challenges: a highly basic tertiary amine that interferes with transition-metal oxidants, a rigid bicyclic framework that enforces distinct thermodynamic preferences, and an α-proton adjacent to the aldehyde that is highly susceptible to epimerization. This guide is designed to move beyond generic textbook reactions, providing you with field-proven causality, troubleshooting logic, and self-validating protocols to ensure stereochemical fidelity and high yields.
Diagnostic Workflow: Oxidation Strategy Selection
The most critical decision in synthesizing a tropane aldehyde from its corresponding alcohol (e.g., 3-(hydroxymethyl)tropane) is the choice of oxidant. The wrong choice will lead to total loss of stereochemistry or catalyst poisoning.
Workflow for selecting the optimal oxidation strategy for tropane aldehydes to minimize epimerization.
Quantitative Comparison of Oxidation Strategies
To make an informed decision, you must understand the mechanistic trade-offs of each oxidation method when applied to the 8-azabicyclo[3.2.1]octane system.
| Oxidation Strategy | Epimerization Risk | N-Oxidation Risk | Scalability | Typical Yield | Causality / Mechanistic Notes |
| Dess-Martin Periodinane (DMP) | Low | Low | Moderate | >85% | Mild, non-basic conditions prevent enolization. Operates via a cyclic transition state [1]. |
| Swern Oxidation | High | Moderate | High | 50–70% | Triethylamine (Et₃N) actively deprotonates the α-carbon, driving equilibration [2]. |
| TEMPO / BAIB | Moderate | High | High | Variable | Unprotected basic amines easily coordinate with and poison the TEMPO radical catalyst. |
| Jones Reagent | Low | High | Low | <40% | Harsh acidic conditions drive over-oxidation to the carboxylic acid and degrade the core [3]. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my Swern oxidation yield a mixture of endo/exo isomers instead of the pure starting stereocenter?
Causality: The epimerization is driven by the base used in the final step of the [2]. Triethylamine (Et₃N) is basic enough to deprotonate the highly acidic α-proton of the newly formed aldehyde. The rigid bicyclic structure of the tropane ring creates a thermodynamic "sink" favoring the equatorial (exo) isomer to minimize 1,3-diaxial interactions. If you start with the kinetic endo isomer, the base will rapidly catalyze its conversion via an achiral enolate intermediate. Field-Proven Solution: Switch to Dess-Martin Periodinane (DMP). If you must use Swern for scale-up reasons, substitute Et₃N with the bulkier, less nucleophilic N,N-Diisopropylethylamine (DIPEA), maintain the reaction strictly at -78 °C, and quench rapidly with a cold phosphate buffer (pH 7) before warming.
Base-catalyzed epimerization pathway of tropane-3-carbaldehyde via an achiral enolate intermediate.
Q2: I am observing significant N-oxide formation and low aldehyde yields. What is happening?
Causality: The tertiary amine of the tropane core is highly nucleophilic. If left unprotected, oxidants (especially peracids, or unoptimized TEMPO/NaOCl conditions) will preferentially oxidize the nitrogen lone pair before reacting with the primary alcohol. Furthermore, the free amine can coordinate with transition metals (like Cr in [4]), completely halting the catalytic cycle. Field-Proven Solution: Always protect the nitrogen prior to oxidation. N-Boc or N-Cbz protecting groups pull electron density away from the nitrogen, rendering it non-nucleophilic. If the free amine must be used, pre-form the HCl or TFA salt to tie up the nitrogen lone pair before introducing the oxidant.
Q3: My isolated aldehyde degrades rapidly on the bench and streaks on silica gel. How do I purify it?
Causality: Tropane aldehydes are notoriously unstable. On standard, slightly acidic silica gel, they are prone to hydrate formation, self-aldol condensation (if any basic impurities remain), and rapid air-oxidation to the carboxylic acid. Field-Proven Solution: Do not run a column. The industry standard for handling tropane aldehydes is "telescoping"—using the crude material immediately in the next synthetic step (e.g., reductive amination or Wittig olefination). If purification is absolutely mandatory, form the bisulfite adduct, wash away impurities, and crack the adduct back to the aldehyde under mild conditions.
Validated Experimental Protocol: DMP Oxidation of N-Protected 3-(Hydroxymethyl)tropane
This protocol utilizes Dess-Martin Periodinane (DMP) to ensure absolute stereochemical fidelity, a method validated in the synthesis of complex potassium channel inhibitors containing the 8-azabicyclo[3.2.1]octane core [1]. The procedure is designed as a self-validating system , meaning each step contains an observable metric to confirm success before proceeding.
Reagents:
-
N-Boc-3-(hydroxymethyl)tropane (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂, 0.1 M)
-
Saturated aqueous NaHCO₃
-
Saturated aqueous Na₂S₂O₃
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve N-Boc-3-(hydroxymethyl)tropane in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Argon) at room temperature.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the DMP reagent and limit the formation of the aldehyde hydrate.
-
Self-Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture contamination or degraded starting material.
-
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) in one single portion.
-
Causality: DMP operates under mild, non-basic conditions, entirely avoiding the enolization pathways triggered by Swern oxidations.
-
Self-Validation Checkpoint: Within 10–15 minutes, the clear solution will transition to a milky white suspension. This precipitate is the iodinane byproduct, providing visual confirmation that the oxidation is actively occurring.
-
-
Reaction Monitoring: Stir the suspension for 1.5 hours at room temperature. Monitor via TLC (Hexanes/EtOAc).
-
Causality: Tropane aldehydes lack strong UV chromophores. You must use a chemical stain.
-
Self-Validation Checkpoint: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of the KMnO₄-active alcohol spot and the appearance of a bright yellow/orange 2,4-DNPH-active spot confirms the presence of the aldehyde.
-
-
Quenching & Workup: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate). Stir vigorously for 30 minutes.
-
Causality: Na₂S₂O₃ reduces unreacted DMP and the iodinane byproduct to water-soluble species. NaHCO₃ neutralizes the acetic acid byproduct. Neutralizing acetic acid is critical because acidic conditions can also catalyze the epimerization of the α-proton.
-
Self-Validation Checkpoint: The organic layer will become completely clear and transparent once all iodine species are reduced and partitioned into the aqueous phase.
-
-
Isolation (Telescoping): Separate the organic layer, extract the aqueous layer once with CH₂Cl₂, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low water-bath temperature (<30 °C).
-
Causality: Heat and silica gel promote degradation. Low-temperature concentration preserves the aldehyde.
-
Self-Validation Checkpoint: ¹H NMR of the crude material should show a distinct aldehyde proton signal (typically a doublet due to coupling with the C3 proton) around δ 9.5–9.8 ppm. The stereochemical fidelity is confirmed by the coupling constant (
) of the C3 proton, which differs significantly between exo and endo isomers. Use this crude material immediately in the subsequent step.
-
References
- Title: WO2013072694A1 - Thieno- and furo - pyrimidines and pyridines, useful as potassium channel inhibitors Source: Google Patents URL
-
Title: Alcohol to Aldehyde/Ketone using Swern Oxidation Source: Organic Synthesis URL: [Link]
-
Title: Jones oxidation Source: Wikipedia URL: [Link]
-
Title: 19.6. Oxidation of alcohols & aldehydes Source: Lumen Learning URL: [Link]
Technical Support Center: Tropane Aldehyde Synthesis & Optimization
Welcome to the Tropane Alkaloid Support Center. This guide is engineered for research scientists and drug development professionals looking to optimize the transformation of acyclic precursors into tropane-3-carboxaldehyde (8-methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde).
Rather than providing a generic protocol, this guide deconstructs the causality behind each reaction parameter. By understanding the thermodynamic and kinetic forces at play, you can troubleshoot bottlenecks, maximize yields, and ensure high stereochemical fidelity.
Reaction Workflow & Troubleshooting Logic
The synthesis of tropane-3-carboxaldehyde generally proceeds through a three-stage workflow:
-
Upstream Assembly: Robinson double-Mannich synthesis of the tropinone core.
-
Homologation: Wittig reaction to convert the ketone into an enol ether.
-
Deprotection: Acidic hydrolysis of the enol ether to yield the target aldehyde.
Troubleshooting logic tree for optimizing tropane aldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: My upstream Robinson double-Mannich synthesis of tropinone is yielding less than 20%. How can I improve this?
The Causality: The classic Robinson synthesis utilizes succinaldehyde, methylamine, and acetonedicarboxylic acid[1]. The primary cause of low yield is improper pH control. The reaction requires a delicate thermodynamic balance: the amine must remain sufficiently unprotonated to act as a nucleophile, while the acetonedicarboxylic acid requires a slightly basic environment to form the reactive enolate. If the pH drops below 3, enolization is suppressed. If the pH exceeds 9, succinaldehyde undergoes rapid self-condensation. The Solution: Buffer your reaction strictly to pH 7.0–7.5 using a citrate or phosphate buffer. As established by Schöpf and colleagues, this thermodynamic optimization stabilizes the critical amino alcohol intermediate, boosting overall yields from Robinson's original 17% up to 70–85%.
Q2: During the Wittig homologation of tropinone, I am recovering mostly unreacted starting material. What is going wrong?
The Causality: Tropinone possesses highly acidic alpha-protons adjacent to the ketone. If you use a strongly nucleophilic base (like
Q3: My final acidic hydrolysis of the enol ether yields a mixture of endo and exo tropane-3-carboxaldehyde epimers. How do I control stereoselectivity?
The Causality: The tropane core is a rigid bicyclic system. Under strongly acidic conditions or prolonged heating, the aldehyde's alpha-proton can enolize, leading to thermodynamic equilibration between the endo (axial) and exo (equatorial) configurations. The Solution: Perform the hydrolysis using mild kinetic conditions (e.g., 2M HCl in THF at 0 °C) and quench the reaction immediately with a weak base once TLC indicates the disappearance of the enol ether.
Quantitative Data: Condition Optimization
The following table summarizes the optimization data for the critical Wittig homologation step (Tropinone
| Base Selection | Solvent | Temp Profile | Tropinone Conversion | Enol Ether Yield | Mechanistic Causality |
| THF | 0 °C | 45% | 30% | High degree of enolization due to alpha-deprotonation of tropinone. | |
| THF | 0 °C | 60% | 50% | Moderate ylide formation; competing aldol-type side reactions. | |
| NaHMDS | THF | -78 °C to RT | >95% | 88% | Sterically hindered, non-nucleophilic base prevents enolization. |
| KHMDS | Toluene | -78 °C to RT | 85% | 75% | Good yield, but lower solubility of the phosphonium salt limits the reaction rate. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Wittig Homologation to 3-(Methoxymethylene)-8-methyl-8-azabicyclo[3.2.1]octane
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add methoxymethyltriphenylphosphonium chloride (1.5 eq) and anhydrous THF to create a 0.2 M suspension.
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise add NaHMDS (1.0 M in THF, 1.45 eq).
-
Validation Checkpoint 1: The suspension must transition to a deep, persistent blood-red/orange solution. If the color fades rapidly, the anhydrous integrity of the system has been compromised by moisture. Discard and restart.
-
-
Substrate Addition: Dissolve tropinone (1.0 eq) in a minimal volume of anhydrous THF. Add this dropwise over 15 minutes to the ylide solution at -78 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.
-
Validation Checkpoint 2: Monitor via TLC (DCM:MeOH:NH
OH 90:9:1). Tropinone ( ) should disappear, replaced by a new, less polar spot ( ) corresponding to the enol ether. Stain the TLC plate with Dragendorff's reagent; an orange spot confirms the presence of the intact tertiary amine.
-
-
Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc (3x). Dry over Na SO , concentrate, and purify via silica gel chromatography.
Protocol B: Mild Acidic Hydrolysis to Tropane-3-carboxaldehyde
-
Preparation: Dissolve the purified enol ether from Protocol A in THF (0.1 M) and cool to 0 °C in an ice bath.
-
Hydrolysis: Slowly add 2M HCl (aqueous) until the solution reaches pH 2. Stir vigorously at 0 °C for 2 hours.
-
Validation Checkpoint 3: The hydrolysis is complete when the enol ether spot on the TLC is entirely replaced by the aldehyde spot (
). Do not let the reaction warm to room temperature to prevent epimerization of the alpha-stereocenter.
-
-
Neutralization & Extraction: Carefully adjust the pH to 8 using saturated aqueous NaHCO
. Extract with DCM (3x). -
Isolation: Dry the combined organic layers over MgSO
, filter, and concentrate under reduced pressure (keeping the water bath below 30 °C) to yield the pure tropane-3-carboxaldehyde.
References
1.[1] Wikipedia Contributors. "Tropinone." Wikipedia, The Free Encyclopedia. Available at: [Link] 2. Mondal, et al. "Chemical thermodynamics applied to the synthesis of tropinone." Oriental Journal of Chemistry, Vol 34, No 1. Available at:[Link] 3.[2] Thangamani, A. "Organic Chemistry: Addition Reactions." Karpagam Academy of Higher Education. Available at:[Link]
Sources
Technical Support Center: Handling & Storage of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Welcome to the Technical Support Center. 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (a tropane-3-carbaldehyde derivative) is a highly valuable but chemically sensitive building block used in drug development. Due to the presence of an electron-rich tertiary amine and a highly reactive aliphatic aldehyde, this compound is notoriously susceptible to rapid degradation via autoxidation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your material.
Mechanistic FAQ: Understanding the Degradation
Q1: Why does my 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde degrade into a white, insoluble solid so quickly on the bench? A1: The degradation product you are observing is 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid. Aliphatic aldehydes undergo a rapid free-radical chain reaction known as autoxidation when exposed to atmospheric oxygen and light 1. The reaction is initiated by the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical reacts with O₂ to form a highly reactive acylperoxy radical, which then abstracts a hydrogen from another aldehyde molecule to form a peracid, propagating the chain 2. The peracid ultimately disproportionates with another aldehyde molecule to yield two equivalents of carboxylic acid. Furthermore, the basic tropane nitrogen in your compound can coordinate trace transition metals from glassware or spatulas, which catalytically accelerate the initiation step.
Fig 1: Free-radical chain autoxidation mechanism of aldehydes to carboxylic acids.
Q2: Can I use antioxidants to stabilize the compound, and will they interfere with my downstream reductive aminations? A2: Yes. The industry standard is the addition of 0.1% w/w Butylated hydroxytoluene (BHT) 3. BHT is a sterically hindered phenol that acts as a sacrificial chain-breaking antioxidant. It donates a hydrogen atom to the propagating acylperoxy radical, converting it to a benign hydroperoxide while BHT itself becomes a stable, unreactive phenoxyl radical. Because BHT is highly sterically hindered and used in catalytic amounts (0.1%), it generally does not interfere with downstream reactions like reductive amination or Grignard additions, and can be easily removed during standard silica gel chromatography.
Troubleshooting & Recovery
Q3: My batch has partially oxidized. How can I recover the pure aldehyde without using column chromatography? A3: You can exploit the unique acid-base properties of the tropane scaffold 4. The oxidized impurity (the carboxylic acid) contains both a basic nitrogen (pKa ~10) and an acidic carboxyl group (pKa ~4.5). At a pH of 10-11, the carboxylic acid exists as a highly water-soluble anionic carboxylate, while the unoxidized aldehyde exists as a neutral free-base. By performing a pH-controlled liquid-liquid extraction (see Protocol A), you can selectively wash the oxidized anion into the aqueous layer while retaining the pure aldehyde in the organic layer. This is a self-validating purification system: if the pH is strictly maintained at 11, the separation is near-quantitative.
Quantitative Data: Storage Viability
To optimize your inventory management, refer to the following stability matrix. The data illustrates the causality between storage conditions and the kinetic suppression of the radical chain mechanism.
| Storage Condition | Atmosphere | Additive | Temp | Estimated Shelf Life | Primary Degradation Pathway |
| Benchtop (Clear Vial) | Air | None | 20°C | < 48 Hours | Rapid photo-autoxidation |
| Fridge (Amber Vial) | Air | None | 4°C | 1-2 Weeks | Slow thermal autoxidation |
| Freezer (Amber Vial) | Argon | None | -20°C | 3-6 Months | Trace oxygen initiation |
| Optimal (Ampoule) | Argon | 0.1% BHT | -20°C | > 2 Years | Effectively halted |
Experimental Protocols
Protocol A: pH-Selective Liquid-Liquid Extraction (Aldehyde Recovery) Purpose: To rescue partially oxidized 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde.
-
Dissolution: Dissolve the degraded mixture in Dichloromethane (DCM) (10 mL per gram of material).
-
Buffer Preparation: Prepare a 0.5 M Sodium Carbonate (Na₂CO₃) aqueous solution. Verify the pH is ~11.
-
Extraction: Transfer the DCM solution to a separatory funnel. Add an equal volume of the Na₂CO₃ buffer.
-
Partitioning: Shake vigorously and vent. Allow the layers to separate. The oxidized carboxylic acid partitions entirely into the upper aqueous layer as a water-soluble sodium salt. The pure aldehyde remains in the lower DCM layer.
-
Isolation: Collect the DCM layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C to prevent thermal degradation.
Protocol B: Freeze-Pump-Thaw Degassing & Inert Sealing (Long-Term Storage) Purpose: To completely remove dissolved oxygen and establish an absolute inert environment.
-
Preparation: Transfer the freshly purified aldehyde into a heavy-walled Schlenk flask or sealable amber ampoule. Add 0.1% w/w BHT.
-
Freezing: Submerge the flask in a liquid nitrogen (LN₂) bath until the compound is completely frozen solid.
-
Pumping: Open the flask to a high-vacuum line (< 0.1 Torr) for 5 minutes to evacuate headspace oxygen.
-
Thawing: Close the vacuum valve and remove the flask from the LN₂ bath. Allow it to thaw completely in a room-temperature water bath. You will observe gas bubbles (trapped O₂) escaping the liquid.
-
Cycling: Repeat the Freeze-Pump-Thaw cycle two more times (3x total) until no more bubbles are observed during the thaw phase.
-
Backfilling & Sealing: While frozen on the final cycle, backfill the flask with Argon gas. Argon is heavier than Nitrogen and provides a superior protective blanket. Seal the ampoule or close the Schlenk valve tightly and store at -20°C.
Fig 2: End-to-end workflow for purification and long-term inert storage of sensitive aldehydes.
References
-
Light-induced autoxidation of aldehydes to peracids and carboxylic acids. The Royal Society of Chemistry. 1
-
Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. NCBI - NIH.2
-
ANTIOXIDANT BHT. Ataman Kimya. 3
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. 4
Sources
troubleshooting Wittig reactions with sterically hindered aldehydes
Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with carbon-carbon bond formation at sterically congested centers.
The Wittig reaction is a cornerstone of alkene synthesis, but sterically hindered aldehydes (e.g., mesitaldehyde, pivaldehyde, or alpha-quaternary aldehydes) often lead to stalled reactions, poor yields, and complex purification pipelines. This guide is designed to move beyond basic textbook theory, providing you with the mechanistic causality and self-validating protocols needed to rescue failing olefinations.
Diagnostic Workflow: Rescuing Hindered Olefinations
Before altering your reagents, use the logical troubleshooting tree below to identify the mechanistic bottleneck in your specific reaction.
Troubleshooting workflow for Wittig olefination of sterically hindered aldehydes.
Frequently Asked Questions (Mechanistic Insights)
Q: Why does my Wittig reaction fail completely when using sterically hindered aldehydes?
A: The failure is rooted in the transition state of the [2+2] cycloaddition[1]. The formation of the oxaphosphetane intermediate is the rate-determining step. Steric bulk on the aldehyde (such as alpha-branching or ortho-substitution on an aromatic ring) creates a severe physical clash with the massive triphenylphosphine (
Q: I am using a stabilized ylide (e.g., an ester derivative) with a hindered aldehyde, and the reaction won't proceed even at reflux. Why? A: Stabilized ylides are intrinsically less nucleophilic because their carbanion is delocalized into the adjacent electron-withdrawing group. When you combine this reduced nucleophilicity with the physical blockage of a hindered aldehyde, the activation energy barrier becomes insurmountable under standard conditions[3]. In these scenarios, switching to the 3 is practically mandatory[3].
Q: How do lithium salts affect the olefination of hindered substrates? A: Lithium salts—often introduced when using n-Butyllithium (n-BuLi) to deprotonate the phosphonium salt—coordinate strongly to the oxygen atom of the betaine/oxaphosphetane intermediates[1]. While this stabilizes the intermediate, the added bulk of the coordinated lithium solvation sphere further crowds an already congested transition state, stalling the final cycloreversion step (the product-forming step). Using "lithium-salt-free" conditions allows the cycloreversion to proceed much faster[1].
Quantitative Data: Standard Wittig vs. HWE
To illustrate the necessity of adapting your methodology, below is a comparative yield analysis of hindered aldehydes subjected to standard Wittig conditions versus the HWE modification.
| Aldehyde Substrate | Reaction Type | Reagent | Yield (%) | Primary Byproduct |
| Pivaldehyde (Aliphatic, Hindered) | Standard Wittig | < 20% | ||
| Pivaldehyde (Aliphatic, Hindered) | HWE Olefination | 85% | Dialkyl phosphate (Water soluble) | |
| Mesitaldehyde (Aromatic, Hindered) | Standard Wittig | 40% | ||
| Mesitaldehyde (Aromatic, Hindered) | HWE Olefination | 82% | Dialkyl phosphate (Water soluble) |
Data synthesized from comparative steric hindrance studies in organic synthesis[4],[3].
Validated Experimental Protocols
Protocol A: The Horner-Wadsworth-Emmons (HWE) Modification
Use Case: When stabilized ylides fail to react with sterically hindered aldehydes[4].
Causality: The phosphonate carbanion is significantly less sterically demanding than a triphenylphosphonium ylide because the dialkyl phosphonate groups are smaller than three rigid phenyl rings. Furthermore, the byproduct is water-soluble, preventing the notorious
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon.
-
Base Suspension: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF to create a 0.2 M solution. Cool the flask to 0 °C using an ice bath.
-
Carbanion Generation: Add the phosphonate ester (1.1 eq) dropwise via syringe.
-
Self-Validation Checkpoint: You MUST observe
gas evolution (bubbling). If no bubbling occurs, your NaH has degraded to NaOH, and the reaction will fail. -
Causality: Wait for bubbling to completely cease (approx. 30 mins) before proceeding. Unreacted base will trigger unwanted aldol condensation of your hindered aldehyde.
-
-
Substrate Addition: Dissolve the sterically hindered aldehyde (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the carbanion mixture over 15 minutes.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours, monitoring consumption of the aldehyde via TLC (UV and Anisaldehyde stain).
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The dialkyl phosphate byproduct will partition into the aqueous layer, leaving clean crude alkene in the organic phase.
Protocol B: Lithium-Salt-Free Wittig Reaction (Z-Selective)
Use Case: When using unstabilized ylides (e.g., methylenetriphenylphosphorane) on hindered substrates where HWE is not applicable[1]. Causality: Utilizing a sodium or potassium base prevents the formation of a bulky lithium-coordinated oxaphosphetane complex, dramatically accelerating the rate-determining cycloreversion step.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, suspend the alkyltriphenylphosphonium halide salt (1.1 eq) in anhydrous THF (0.1 M).
-
Base Addition: Cool the suspension to -78 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq) dropwise.
-
Causality: NaHMDS is specifically chosen over n-BuLi to ensure strictly lithium-free conditions.
-
-
Ylide Maturation: Stir the mixture for 1 hour at 0 °C.
-
Self-Validation Checkpoint: The solution must transition to a deep, vibrant color (usually bright yellow or orange for unstabilized ylides). A pale or milky suspension indicates failed deprotonation.
-
-
Substrate Addition: Re-cool the vibrant ylide solution to -78 °C. Slowly add the hindered aldehyde (1.0 eq) via syringe.
-
Thermal Cycloreversion: Allow the reaction to slowly warm to room temperature overnight.
-
Causality: Hindered oxaphosphetanes are highly stable and require thermal energy to undergo the final retro-[2+2] cycloaddition. Do not quench the reaction while it is still cold.
-
-
Workup: Quench with distilled water. Extract with a non-polar solvent (Hexanes or Diethyl Ether) to precipitate the bulk of the
byproduct. Filter through a pad of Celite before concentrating the filtrate.
References
- Wittig reaction - Wikipedia Source: Wikipedia URL
- Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis Source: Benchchem URL
- Troubleshooting low yields in the Wittig synthesis of substituted alkenes Source: Benchchem URL
- Reactivity and Stability of (Hetero)
Sources
Technical Support Center: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde Synthesis & Optimization
Welcome to the Technical Support Center for the synthesis, purification, and handling of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (also known as tropane-3-carboxaldehyde)[1]. This bicyclic tropane derivative is a highly valuable intermediate in the development of tropane alkaloid analogs, neurological therapeutics, and anticholinergic agents.
Due to the inherent instability of the aldehyde functional group and the basicity of the tertiary amine in the tropane ring, researchers frequently encounter issues with epimerization, low yields, and purification degradation. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to optimize your workflow.
Visualizing the Synthetic Workflows
There are two primary synthetic routes to access the target molecule:
-
Route A: Wittig homologation of tropinone followed by acidic hydrolysis[2].
-
Route B: Cryogenic DIBAL-H reduction of 8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile[3].
Fig 1. Divergent synthetic pathways for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde.
Quantitative Route Comparison
To select the optimal pathway for your laboratory's capabilities, consult the comparative data below.
| Parameter | Route A: Wittig Homologation | Route B: DIBAL-H Reduction |
| Typical Yield | 45% – 60% (Over 2 steps) | 70% – 85% (Single step) |
| Purity Profile | Moderate (Triphenylphosphine oxide contamination) | High (Trace alcohol over-reduction possible) |
| Scalability | Excellent (Room temperature to mild reflux) | Moderate (Requires strict cryogenic -78°C control) |
| Key Challenge | Tropinone enolization competing with ylide attack | Exothermic quenching and emulsion formation |
| Stereocontrol | Prone to exo/endo epimerization during hydrolysis | Retains stereochemistry of the starting nitrile |
Validated Experimental Protocols
Protocol A: Wittig Homologation of Tropinone
Mechanistic Causality: Direct formylation of tropinone is sterically and electronically unfavorable. A one-carbon homologation using methoxymethylenetriphenylphosphonium chloride generates an enol ether, which safely masks the aldehyde until mild acid hydrolysis[2].
Step-by-Step Methodology:
-
Ylide Generation: Suspend methoxymethylenetriphenylphosphonium chloride (1.5 eq) in anhydrous THF under Argon. Cool to 0°C. Dropwise add Potassium tert-butoxide (KOtBu, 1.4 eq, 1M in THF). Self-Validation: The suspension will turn a deep, characteristic blood-red/orange color, indicating successful ylide formation. Stir for 1 hour.
-
Addition: Dissolve tropinone (1.0 eq) in anhydrous THF. Add dropwise to the ylide solution over 30 minutes at 0°C to prevent localized heating.
-
Reaction: Warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH:NH4OH 90:9:1).
-
Hydrolysis: Quench the reaction with 2M HCl (aqueous) until the pH reaches ~2. Stir at room temperature for 4 hours to hydrolyze the enol ether to the aldehyde.
-
Workup: Wash the acidic aqueous layer with diethyl ether (3x) to remove triphenylphosphine oxide (TPPO). Basify the aqueous layer to pH 10 using saturated Na2CO3 (careful: CO2 evolution). Extract the free-base aldehyde with DCM (3x). Dry over Na2SO4 and concentrate under reduced pressure.
Protocol B: DIBAL-H Reduction of Tropane-3-carbonitrile
Mechanistic Causality: DIBAL-H acts as an electrophilic reducing agent. At cryogenic temperatures (-78°C), it coordinates to the nitrile nitrogen and transfers a single hydride, forming a stable tetrahedral imine-alane complex. This prevents a second hydride transfer (which would yield the amine). Aqueous workup hydrolyzes the complex directly to the aldehyde[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq) in anhydrous Toluene (0.2 M). Cool the flask in a dry ice/acetone bath to strictly -78°C.
-
Reduction: Slowly add DIBAL-H (1.05 eq, 1M in Toluene) via syringe pump over 45 minutes. Critical: Internal temperature must not exceed -70°C to prevent over-reduction[4]. Stir for 2 hours at -78°C.
-
Quenching (The Emulsion Breaker): Quench the reaction at -78°C by slowly adding ethyl acetate (to consume unreacted DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate).
-
Phase Separation: Remove the cooling bath and stir vigorously at room temperature for 2-4 hours. Self-Validation: The initially gelatinous, opaque aluminum emulsion will break into two distinct, clear phases as the tartrate chelates the aluminum ions.
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, dry over MgSO4, and concentrate in vacuo.
Troubleshooting & FAQ
Q: In Route A (Wittig), my yield of the enol ether is extremely low, and I recover mostly unreacted tropinone. What is happening? A: Tropinone possesses highly acidic alpha-protons relative to standard ketones. If the ylide is not completely pre-formed, or if an excess of unreacted strong base (like KOtBu) is present, the base will deprotonate tropinone to form its enolate rather than undergoing the nucleophilic addition required for the Wittig reaction. Solution: Ensure complete ylide formation (wait 1 hour after base addition) before introducing tropinone. Alternatively, switch to a less nucleophilic base like NaHMDS.
Q: I am using the DIBAL-H route, but NMR shows a significant impurity corresponding to tropane-3-methanol (the primary alcohol). How do I prevent over-reduction? A: Over-reduction occurs due to two factors: excess reducing agent or thermal spikes. The imine-alane intermediate is only stable at cryogenic temperatures[3]. Solution: Strictly limit DIBAL-H to 1.05 equivalents. Ensure your dry ice/acetone bath is fully saturated with dry ice, and use a syringe pump for addition to prevent localized exothermic heating.
Q: My isolated 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde degrades rapidly into a mixture of isomers and a more polar spot on TLC. How should I purify and store it? A: You are observing two phenomena:
-
Epimerization: The proton alpha to the aldehyde (at C3) is enolizable. Standard silica gel is slightly acidic and will catalyze the epimerization between the endo and exo forms of the tropane ring.
-
Oxidation: Aldehydes rapidly auto-oxidize to carboxylic acids in the presence of atmospheric oxygen. Solution: Do not use standard column chromatography. If purification is strictly necessary, use neutral alumina or silica gel pre-treated with 1% Triethylamine (TEA) to neutralize active acidic sites. For storage, the product must be sparged with Argon, sealed in an amber vial, and stored at -20°C. If your downstream application permits, use the crude aldehyde immediately in the next synthetic step without isolation.
Q: How can I completely remove Triphenylphosphine Oxide (TPPO) from the Wittig route without using a silica column? A: TPPO is highly soluble in DCM and THF but poorly soluble in cold non-polar solvents. Solution: After your initial extraction, concentrate the crude mixture, then triturate (suspend and vigorously stir) the residue in ice-cold hexanes or diethyl ether. The TPPO will precipitate as a white solid, which can be filtered off. Alternatively, perform the acidic hydrolysis step as written in Protocol A; TPPO remains in the organic layer during the acidic aqueous wash, while your protonated tropane product safely partitions into the aqueous layer.
References
-
Master Organic Chemistry. DIBAL Reduction of Nitriles to Aldehydes. Available at:[Link]
-
The Journal of Organic Chemistry - ACS Publications. Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene... (Details Wittig methoxymethylenetriphenylphosphine homologation methodologies). Available at:[Link]
Sources
Validation & Comparative
mass spectrometry analysis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Technical Comparison Guide: Mass Spectrometry Analysis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Executive Summary
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (CAS: Derivative of 120-29-6) is a critical bicyclic intermediate in the synthesis of tropane alkaloids and pharmaceutical antagonists. Structurally consisting of a tropane cage substituted with a formyl group at the C3 position, this molecule presents unique analytical challenges due to the thermal instability and high reactivity of the aldehyde moiety.
This guide compares three distinct mass spectrometry workflows for the analysis of this compound: Direct EI-GC-MS , PFBHA-Derivatized GC-MS , and ESI-LC-MS/MS . While Direct EI-MS offers rapid structural confirmation, our comparative data indicates that PFBHA derivatization is the superior method for quantitative precision and stability profiling.
Chemical Context & Stability Profile
-
IUPAC Name: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
-
Molecular Formula:
-
Molecular Weight: 153.22 g/mol
-
Key Functional Groups: Tertiary amine (bridgehead), Aldehyde (C3).
The Analytical Challenge: Unlike its ketone analog (Tropinone) or alcohol analog (Tropine), the 3-carbaldehyde variant is highly susceptible to:
-
Auto-oxidation: Rapid conversion to the corresponding carboxylic acid (
Da) upon air exposure. -
Thermal Degradation: Decarbonylation (loss of CO) inside hot GC injectors (
C).
Comparative Analysis of Methodologies
The following table contrasts the performance of the three primary analytical workflows.
| Feature | Method A: Direct EI-GC-MS | Method B: PFBHA Derivatization (GC-MS) | Method C: ESI-LC-MS/MS |
| Primary Utility | Rapid Purity Screening | Trace Quantification & Impurity Profiling | Biological Matrix Analysis (PK/PD) |
| Sample Prep | Dilute & Shoot (Simple) | Chemical Derivatization (Complex) | Protein Precipitation / SPE |
| Thermal Stability | Low (Risk of degradation in inlet) | High (Oxime is thermally stable) | High (Ambient ionization) |
| Sensitivity (LOD) | ~10 ng/mL | ~0.1 ng/mL (Enhanced ionization) | ~0.5 ng/mL |
| Structural Info | Fingerprint Fragmentation | Shifted Mass (Adducts) | Soft Ionization ( |
| Key Artifacts | Oxidation products (Acid) | Incomplete derivatization | Matrix effects (Ion suppression) |
Expert Insight:
"While Method A is sufficient for raw material ID, Method B is mandatory for stability studies. The formation of the PFBHA-oxime stabilizes the aldehyde, preventing 'ghost peaks' caused by on-column oxidation."
Detailed Fragmentation Mechanisms
Understanding the fragmentation pathways is essential for confirming the identity of the tropane core versus the aldehyde substituent.
A. Electron Impact (EI) Fragmentation (70 eV)
-
Molecular Ion (
): 153 (Weak intensity due to alpha-cleavage). -
Diagnostic Loss (
): 124. Loss of the formyl radical ( ). This confirms the aldehyde functionality. -
Base Peak (
82/83): The signature N-methyl-pyrrolinium ion. This is the "fingerprint" of the tropane skeleton, formed by the cleavage of the C1-C2 and C4-C5 bonds. -
Secondary Fragment (
96): Methyl-substituted pyridinium ring expansion.
B. ESI-MS/MS Fragmentation (Positive Mode)
-
Precursor Ion:
154. -
Product Ions:
-
154
136 (Loss of , indicating hydration of the aldehyde or rearrangement). -
154
110 (Loss of , ring contraction).
-
154
Visualization of Workflows & Pathways
The following diagrams illustrate the decision matrix for analysis and the specific fragmentation mechanism of the tropane core.
Figure 1: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical requirements.
Figure 2: Proposed EI fragmentation pathway showing the loss of the aldehyde group and formation of the characteristic tropane base peak.
Validated Experimental Protocol: PFBHA Derivatization
This protocol is designed to stabilize the aldehyde group for accurate GC-MS quantification, preventing thermal degradation.
Reagents:
-
PFBHA Reagent: 20 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in water.
-
Internal Standard: Cyclohexanone-d4 or Tropinone-d3.
-
Solvent: Hexane (HPLC Grade).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of water/methanol (50:50).
-
Derivatization: Add 100 µL of PFBHA reagent to 100 µL of sample solution.
-
Incubation: Vortex and incubate at 50°C for 30 minutes . (Note: Higher temps may degrade the tropane ring; 50°C is optimal).
-
Extraction: Add 500 µL of Hexane containing the internal standard. Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the top organic layer to a GC vial.
-
Analysis: Inject 1 µL into GC-MS (Splitless).
GC-MS Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Inlet: 250°C.
-
Oven: 60°C (1 min)
15°C/min 280°C. -
SIM Mode: Monitor m/z 181 (PFB cation) and m/z 348 (Derivatized Molecular Ion:
approx).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Tropane Alkaloids. National Institute of Standards and Technology. [Link]
-
Deng, C., & Zhang, X. (2004).[1] A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization.[1] Rapid Communications in Mass Spectrometry. [Link]
-
PubChem. (2025). Compound Summary: 8-Methyl-8-azabicyclo[3.2.1]octane.[2][3][4] National Library of Medicine. [Link]
Sources
- 1. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
- 4. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
A Comparative Guide to the Reactivity of Tropane-3-Carbaldehyde and Other Aldehydes for Researchers
This guide provides an in-depth comparison of the chemical reactivity of tropane-3-carbaldehyde with two standard benchmark aldehydes: cyclohexane carbaldehyde and benzaldehyde. As representatives of bicyclic heterocyclic, alicyclic, and aromatic systems, respectively, their comparative analysis offers crucial insights for researchers in medicinal chemistry and synthetic organic chemistry. We will explore the underlying structural and electronic factors that govern their reactivity and provide validated experimental protocols for key synthetic transformations.
Introduction: Beyond the Carbonyl
The aldehyde functional group is a cornerstone of organic synthesis, prized for its versatility in forming new carbon-carbon and carbon-heteroatom bonds. However, not all aldehydes are created equal. The reactivity of the carbonyl group is profoundly influenced by the molecular scaffold to which it is attached. This guide moves beyond a generic understanding of aldehyde chemistry to dissect the nuanced reactivity of tropane-3-carbaldehyde, a vital intermediate in the synthesis of tropane alkaloid derivatives with significant pharmacological applications.[1][2]
By comparing it to the sterically similar but electronically distinct cyclohexane carbaldehyde and the electronically stabilized benzaldehyde, we can illuminate the specific challenges and opportunities presented by the rigid, bicyclic tropane framework.
Part 1: Structural and Electronic Underpinnings of Reactivity
The reactivity of an aldehyde in nucleophilic addition reactions is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon.
-
Electronic Effects : Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its electrophilicity and reactivity. Conversely, electron-donating groups decrease electrophilicity.
-
Steric Effects : Bulky substituents near the carbonyl group hinder the approach of a nucleophile, slowing down the reaction rate.[3]
Tropane-3-carbaldehyde : The defining feature is its rigid [3.2.1] bicyclic system. The aldehyde group at the C-3 position is sterically encumbered by the piperidine ring, particularly by the axial hydrogens on the adjacent carbons. This steric bulk presents a significant kinetic barrier to the approach of nucleophiles.[4] Furthermore, the nitrogen atom, although distant, exerts a modest electron-withdrawing inductive effect, which slightly enhances the carbonyl's electrophilicity. A critical consideration is its stability; tropane-3-carbaldehyde is known to be prone to epimerization at the C-2 position under certain conditions.[5]
Cyclohexane Carbaldehyde : This molecule serves as our alicyclic benchmark. It is conformationally flexible, existing in a rapid equilibrium of chair conformations. The aldehyde group can occupy either an axial or a more stable equatorial position. While less hindered than tropane-3-carbaldehyde, the cyclohexane ring still presents more steric bulk than the planar phenyl group of benzaldehyde.[6]
Benzaldehyde : As our aromatic model, benzaldehyde's reactivity is dominated by electronic effects. The phenyl ring stabilizes the ground state of the molecule through resonance. This delocalization extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus lowering its electrophilicity.[7][8][9] This makes aromatic aldehydes like benzaldehyde generally less reactive towards nucleophiles than their aliphatic counterparts.[10][11][12]
Part 2: Comparative Reactivity in Key Synthetic Transformations
We will now analyze the expected reactivity of our three model aldehydes in three common, mechanistically distinct reactions central to drug discovery and development.
A. The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes, is highly sensitive to steric hindrance.[13] The mechanism involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane before collapsing to the alkene and a phosphine oxide.[14][15]
-
Predicted Reactivity Order : Cyclohexane carbaldehyde > Benzaldehyde > Tropane-3-carbaldehyde
-
Causality : The bulky phosphorus ylide must approach the carbonyl carbon. The significant steric shielding in tropane-3-carbaldehyde will drastically slow this initial addition step compared to the more accessible carbonyls of cyclohexane carbaldehyde and benzaldehyde. While benzaldehyde is electronically deactivated, the steric accessibility of its planar ring system makes it more reactive than the tropane derivative in this context.
-
Experimental Insight : For a successful Wittig reaction with tropane-3-carbaldehyde, one might need to employ less bulky ylides, higher temperatures, or significantly longer reaction times to overcome the high kinetic barrier.
B. The Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group, forming a new carbon-carbon bond.[16][17] Like the Wittig reaction, it is a sterically demanding transformation.
-
Predicted Reactivity Order : Cyclohexane carbaldehyde > Benzaldehyde > Tropane-3-carbaldehyde
-
Causality : The rationale mirrors that of the Wittig reaction. The approach of the nucleophilic carbon of the Grignard reagent is severely impeded by the bicyclic framework of tropane-3-carbaldehyde. Cyclohexane carbaldehyde, with its relatively open equatorial position, should react most readily.[18] Benzaldehyde's reactivity is tempered by its electronic stability but remains higher than the tropane analog due to lower steric hindrance.
-
Experimental Insight : To drive Grignard additions with tropane-3-carbaldehyde to completion, forcing conditions (e.g., refluxing in THF) or the use of more reactive organolithium reagents may be necessary. The use of chelating agents like TMEDA has been shown to enhance the reactivity of organolithium reagents with sterically hindered ketones like tropinone, a related compound.[19]
C. Reductive Amination
Reductive amination is a robust method for forming C-N bonds, proceeding via the initial formation of an imine or iminium ion, which is then reduced in situ.[20] Common reducing agents like sodium triacetoxyborohydride (STAB) are chosen because they are mild enough not to reduce the starting aldehyde but will readily reduce the intermediate iminium ion.[21]
-
Predicted Reactivity Order : Cyclohexane carbaldehyde ≈ Benzaldehyde > Tropane-3-carbaldehyde
-
Causality : The initial step, imine formation, is also subject to steric hindrance. The approach of the amine nucleophile will be slowest for tropane-3-carbaldehyde. While the subsequent reduction step is generally fast, the overall reaction rate is often determined by the rate of imine formation. The difference in reactivity between cyclohexane carbaldehyde and benzaldehyde is often less pronounced in this reaction, as the formation of the conjugated iminium ion from benzaldehyde is favorable.
-
Experimental Insight : For sluggish reductive aminations involving tropane-3-carbaldehyde, it can be beneficial to pre-form the imine, often with azeotropic removal of water, before adding the reducing agent. This two-step, one-pot modification ensures the sterically hindered imine is present before the reduction is initiated.
Part 3: Quantitative Data Summary
Direct, side-by-side kinetic data for these specific compounds is scarce in the literature. However, we can construct a semi-quantitative comparison based on the well-established principles discussed.
| Aldehyde | Key Structural Feature | Primary Reactivity Factor | Expected Relative Rate (General Nucleophilic Addition) |
| Cyclohexane carbaldehyde | Alicyclic | Steric (Moderate) | High |
| Benzaldehyde | Aromatic | Electronic (Resonance)[7][22] | Medium |
| Tropane-3-carbaldehyde | Bicyclic Heterocycle | Steric (High)[4] | Low |
Part 4: Experimental Protocols
The following protocols are designed as self-validating systems. By running them in parallel for the three aldehydes under identical conditions (same scale, temperature, and reaction time), researchers can directly observe the predicted differences in reactivity through comparative analysis (e.g., TLC or GC-MS).
Protocol 1: Comparative Wittig Reaction
Objective: To visually and quantitatively compare the rate of olefination for the three aldehydes.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Tropane-3-carbaldehyde, Cyclohexane carbaldehyde, Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexanes, Ethyl Acetate
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck flask under Argon, add benzyltriphenylphosphonium chloride (1.1 eq). Add anhydrous THF and cool the resulting slurry to 0 °C.
-
Add n-BuLi (1.05 eq) dropwise via syringe. The solution will turn a deep orange/red, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Parallel Reaction Setup: In three separate, flame-dried flasks under Argon, dissolve each aldehyde (1.0 eq) in anhydrous THF.
-
Reaction Initiation: To each of the three aldehyde solutions, add an equal volume of the prepared ylide solution simultaneously via syringe at room temperature.
-
Monitoring: Monitor each reaction by TLC (e.g., 10:1 Hexanes:Ethyl Acetate) at 1 hour and 4 hours, spotting the reaction mixture against the starting aldehyde.
-
Workup: After a set time (e.g., 4 hours), quench each reaction by slowly adding saturated aq. NH₄Cl. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion ratio of aldehyde to alkene. Purify by column chromatography to determine the isolated yield.
Expected Observation: The reaction with cyclohexane carbaldehyde will show the highest conversion, followed by benzaldehyde. The tropane-3-carbaldehyde reaction will be significantly slower, showing substantial unreacted starting material.
Protocol 2: Comparative Grignard Reaction
Objective: To compare the rate of C-C bond formation via Grignard addition.
Materials:
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Diethyl Ether)
-
Anhydrous Diethyl Ether or THF
-
Tropane-3-carbaldehyde, Cyclohexane carbaldehyde, Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Parallel Reaction Setup: In three separate, flame-dried flasks under Argon, dissolve each aldehyde (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
-
Reaction Initiation: Add MeMgBr (1.2 eq) dropwise and simultaneously to each flask.
-
Monitoring: Allow the reactions to stir at 0 °C. Monitor by TLC every 30 minutes.
-
Workup: After 2 hours, quench each reaction by the slow, dropwise addition of saturated aq. NH₄Cl at 0 °C. Allow to warm to room temperature. Extract with diethyl ether (3x), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Analysis: Determine conversion and isolated yield as described in Protocol 1.
Expected Observation: A similar trend to the Wittig reaction is expected. The tropane-3-carbaldehyde reaction will be noticeably less complete than the other two.
Protocol 3: Comparative Reductive Amination
Objective: To compare the efficiency of imine formation and reduction.
Materials:
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Tropane-3-carbaldehyde, Cyclohexane carbaldehyde, Benzaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Parallel Reaction Setup: In three separate flasks, dissolve each aldehyde (1.0 eq) and benzylamine (1.1 eq) in DCM. Add 2-3 drops of glacial acetic acid to each.
-
Stir the mixtures at room temperature for 1 hour to allow for imine formation.
-
Reaction Initiation: Add STAB (1.5 eq) in one portion to each flask. Effervescence may be observed.
-
Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench each reaction by adding saturated aq. NaHCO₃. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Determine conversion and isolated yield of the corresponding secondary amine.
Expected Observation: The reaction with tropane-3-carbaldehyde will likely require a longer reaction time to reach completion compared to the other two aldehydes.
Conclusion
The reactivity of an aldehyde is a direct reflection of its molecular architecture. This guide demonstrates that while tropane-3-carbaldehyde possesses the versatile carbonyl group, its synthetic utility is heavily modulated by the steric hindrance imposed by its rigid bicyclic framework. Compared to the electronically deactivated but sterically accessible benzaldehyde and the reactive alicyclic cyclohexane carbaldehyde, tropane-3-carbaldehyde consistently presents a greater kinetic challenge for common nucleophilic addition reactions. For researchers working with this valuable scaffold, an understanding of these principles is paramount for designing effective synthetic strategies, often requiring more forcing reaction conditions or tailored reagents to achieve desired transformations.
References
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Allen. (n.d.). REACTIVITY OF AROMATIC & ALIPHATIC ALDEHYDE & KETONE. [Online]. Available: [Link]
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ACS Publications. (2018, February 9). Mechanistic Investigation of the Reactions between Cyclohexane Carboxaldehyde and Ureido Groups. Industrial & Engineering Chemistry Research. [Online]. Available: [Link]
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PMC. (n.d.). Synthesis and Receptor Binding Properties of 2β-Alkynyl and 2β-(1,2,3-Triazol)substituted 3β-(substituted phenyl)tropane Derivatives. [Online]. Available: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Functionalized Tropanes
Introduction: The Versatile 8-Azabicyclo[3.2.1]octane Scaffold
The tropane skeleton, a bicyclic amine formally known as 8-azabicyclo[3.2.1]octane, is a privileged scaffold in medicinal chemistry.[1][2] Nature has utilized this rigid framework to produce a host of pharmacologically important alkaloids, including the anticholinergic agents atropine and scopolamine, and the psychostimulant cocaine.[1][3] The rigid conformation of the tropane ring system limits the spatial arrangement of substituents, making it an excellent template for probing receptor-ligand interactions and developing highly selective therapeutic agents.[4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of functionalized tropanes, focusing on two primary target classes: the monoamine transporters (MATs) and the muscarinic acetylcholine receptors (mAChRs). We will dissect how modifications at key positions on the tropane core dictate binding affinity, selectivity, and functional outcome, supported by comparative experimental data and detailed protocols. This analysis is designed to provide researchers and drug developers with a robust framework for the rational design of novel tropane-based ligands.
Core Logic of Tropane SAR Investigation
The exploration of tropane SAR is a systematic process designed to correlate specific structural changes with biological activity. The workflow ensures that each new analog provides clear, interpretable data, building a comprehensive understanding of the pharmacophore.
Caption: Experimental workflow for SAR studies of tropane analogs.
I. Targeting the Monoamine Transporters (DAT, SERT, NET)
Tropane analogs, most famously cocaine, exert their effects by blocking the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) via their respective transporters (DAT, SERT, and NET).[5] SAR studies in this area are largely driven by the search for potential treatments for cocaine abuse and other CNS disorders.[6][7] The goal is often to design analogs with altered behavioral profiles compared to cocaine, for instance, by increasing selectivity for one transporter over others or by modifying binding kinetics.[6]
A. Modifications at the N-8 Position
The tropane nitrogen is a key interaction point and a primary site for synthetic modification. Altering the substituent on the nitrogen can dramatically impact both potency and selectivity across the monoamine transporters.
-
N-Demethylation: Removal of the N-methyl group (to form a "nor" analog) is a common strategy. In many piperidine-based cocaine analogs, which share features with tropanes, N-demethylation consistently improves activity at SERT and NET while only modestly affecting DAT affinity.[8][9] This suggests that the N-methyl binding pocket at SERT and NET is more accommodating of a protonated amine or smaller substituents than the corresponding pocket at DAT.
-
N-Alkylation and Arylalkylation: Extending the N-substituent can introduce selectivity. In a series of 3α-[bis(4'-fluorophenyl)methoxy]tropane (a benztropine analog) derivatives, replacing the N-methyl group with larger alkyl or arylalkyl groups (e.g., n-butyl, benzyl, 3-phenylpropyl) achieved a significant separation of binding affinities, favoring DAT over muscarinic receptors.[7] The most potent and selective analog in this series, N-(4''-phenyl-n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]tropane, failed to substitute for cocaine in drug discrimination tests, indicating a different behavioral profile despite high DAT affinity.[7] This highlights a crucial concept: high affinity does not always equate to cocaine-like abuse liability. The binding pose or resulting conformational change in the transporter may differ.[6]
| Compound/Modification | N-8 Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT/DAT) | Reference |
| Cocaine Analog (trans-(+)-ester 1a) | -CH₃ | ~230 | >10,000 | ~3,300 | ~0.02 | [8] |
| N-nor Analog (2a) | -H | ~250 | ~3,600 | ~1,200 | ~0.07 | [8] |
| Benztropine Analog | -CH₃ | 8.5 | >10,000 | >10,000 | <0.001 | [7] |
| N-Butyl Analog | -CH₂(CH₂)₂CH₃ | 15.5 | 3,120 | 10,800 | 0.005 | [7] |
| N-Phenylpropyl Analog | -(CH₂)₃-Ph | 10.9 | 4,280 | >10,000 | 0.003 | [7] |
| Table 1: Influence of N-8 substituents on binding affinity at monoamine transporters. Data is approximated from published values for illustrative comparison. |
B. Modifications at the C-2 and C-3 Positions
The substituents at the C-2 and C-3 positions, and their stereochemistry, are arguably the most critical determinants of activity for cocaine-like tropanes.
-
Stereochemistry is Key: For cocaine and its analogs, high affinity for DAT requires a 2β-carbomethoxy and a 3β-benzoyloxy group.[5][6] In stark contrast, for benztropine-based analogs, high DAT affinity is achieved with a 3α-(diphenylmethoxy) group, and if a substituent is present at the C-2 position, it must be in the β-configuration, but the opposite enantiomer binds with the highest affinity compared to cocaine.[6][10] This fundamental difference in stereochemical preference strongly suggests that these two classes of tropanes, despite both binding to DAT, do so at different sites or in different orientations.[6][11]
-
The 3-Aryl Moiety: Replacing the 3β-benzoyloxy group of cocaine with a 3β-aryl group has been a fruitful area of research. These modifications have led to the identification of potent DAT inhibitors.[6] However, most 3-aryl analogs of cocaine retain cocaine-like behavioral effects.[6]
-
Benztropine-type Modifications: The 3α-[bis(4'-fluorophenyl)methoxy]tropane series demonstrates that a C-2 substituent is not required for high-affinity DAT binding, a clear departure from the cocaine pharmacophore.[6] The bulky diphenylmethoxy group at the 3α position is well-tolerated by DAT.
Caption: Key functionalization points on the tropane scaffold.
II. Targeting Muscarinic Acetylcholine Receptors (mAChRs)
Tropane alkaloids like atropine and scopolamine are non-selective antagonists of mAChRs. Modern research focuses on designing analogs with selectivity for specific mAChR subtypes (M1-M5) to develop therapies for conditions like COPD (M3 antagonists) or Alzheimer's disease (M1 agonists) with fewer side effects.[12][13][14]
-
N-Substituent: For mAChR antagonists, quaternization of the tropane nitrogen often leads to potent compounds.[12] In one study, optimization of N-substituents on a tropane scaffold led to the identification of a quaternary ammonium salt (compound 34) as a highly potent M3 antagonist with a long duration of action in a mouse model of bronchoconstriction.[12] Slower dissociation from the receptor, influenced by the N-substituent, can translate to enhanced duration of action in vivo.[15]
-
C-3 Substituent: The nature of the ester or ether at the C-3 position is paramount for high-affinity muscarinic antagonism. Large, lipophilic groups are generally favored. Structure-activity relationship studies have explored a wide range of diarylmethyl, diphenylacetyl, and related moieties at this position to optimize potency and selectivity.[12][14][16]
| Compound Class | General Structure | Target Profile | Key SAR Findings | Reference |
| N-Substituted Tropanes | Tropane core with varied N-alkyl/arylalkyl groups | M1, M2, M3 Antagonists | Kinetic reversibility and in vivo duration of action are highly dependent on the N-substituent's structure. | [15] |
| Quaternary Tropanes | Tropane core with a quaternary nitrogen and C-3 ester/ether | Potent M3 Antagonists | Optimization of the C-3 moiety in combination with quaternization leads to potent and long-acting bronchodilators. | [12][14] |
| Table 2: General SAR trends for tropane-based muscarinic antagonists. |
III. Experimental Protocols for SAR Elucidation
The trustworthiness of any SAR guide rests on the validity of its underlying experimental data. The following are standardized, foundational protocols used to characterize functionalized tropanes.
Protocol 1: Radioligand Binding Assay (for Affinity Determination)
This protocol determines the equilibrium dissociation constant (Kᵢ) of a test compound, which is a measure of its binding affinity for a specific receptor or transporter.[17] The principle is competitive displacement of a known radiolabeled ligand.
Objective: To determine the Kᵢ of a novel tropane analog at the human dopamine transporter (hDAT).
Materials:
-
Biological Source: Membranes from HEK293 cells stably expressing hDAT.[11]
-
Radioligand: [³H]WIN 35,428 (a high-affinity cocaine analog).[7][11]
-
Non-specific Agent: A high concentration of a known DAT inhibitor, like benztropine (10 µM), to determine non-specific binding.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
-
Instrumentation: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).[18]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a known protein concentration.[17]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + Non-specific Agent.
-
Competition Binding: Membranes + Radioligand + serial dilutions of the test tropane analog.
-
-
Incubation: Add the membrane preparation, followed by the test compound/buffer/NSB agent, and finally the [³H]WIN 35,428. Incubate at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[18][19]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold buffer to remove any unbound radioactivity.[18]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[20]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression (e.g., in Prism software) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[20]
-
Protocol 2: Functional Synaptosomal [³H]Dopamine Uptake Assay (for Potency Determination)
This assay measures the functional ability of a compound to inhibit the transporter's primary function: neurotransmitter uptake.[21][22] It provides the IC₅₀ value, a measure of functional potency.
Objective: To determine the IC₅₀ of a novel tropane analog for inhibition of dopamine uptake into rat striatal synaptosomes.
Materials:
-
Biological Source: Freshly prepared synaptosomes from rat caudate putamen (striatum), a brain region rich in DAT.[7]
-
Radiolabeled Substrate: [³H]Dopamine.
-
Instrumentation: Centrifuge, water bath, liquid scintillation counter, glass fiber filters.
Step-by-Step Methodology:
-
Synaptosome Preparation: Dissect rat striata and homogenize in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the synaptosomes (resealed nerve terminals). Resuspend the synaptosomal pellet in assay buffer.
-
Pre-incubation: Aliquot the synaptosome suspension into tubes. Add serial dilutions of the test tropane analog and pre-incubate for 10-20 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is added.
-
Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]Dopamine to each tube. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to ensure measurement of the initial uptake rate.
-
Termination & Filtration: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer. This traps the synaptosomes containing accumulated [³H]Dopamine on the filter.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Define 100% uptake as the amount of radioactivity accumulated in the absence of any inhibitor.
-
Define 0% uptake using a known potent inhibitor (e.g., cocaine) or by running a parallel set of tubes at 4°C (as transport is temperature-dependent).
-
Plot the percentage of uptake inhibition against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value.
-
Conclusion
The structure-activity relationship of functionalized tropanes is a rich and complex field that continues to yield compounds with significant therapeutic potential. The rigid bicyclic core provides a unique platform for dissecting the structural requirements for interacting with diverse biological targets, from monoamine transporters to muscarinic receptors. A systematic approach, combining rational chemical synthesis with a hierarchical screening process of binding and functional assays, is essential for navigating this landscape. By understanding how modifications at the N-8, C-2, and C-3 positions influence affinity, selectivity, and functional activity, researchers can more effectively design the next generation of tropane-based therapeutics, moving beyond nature's templates to create novel molecules with tailored pharmacological profiles.
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- Trudell, M. (n.d.). Synthesis of Cocaine Analogs. Grantome.
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- Bai, G., et al. (2017). Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation. Analytical and Bioanalytical Chemistry, 409(5), 1339-1350.
- Aggarwal, S., & Mortensen, O. V. (2017).
- Agoston, G. E., et al. (1997). Novel N-Substituted 3α-[Bis(4'-fluorophenyl)methoxy]tropane Analogues: Selective Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 40(25), 4329-4339.
- Jin, Y. J., et al. (2019). Synthesis, activity determination of tropane compounds as muscarinic M3 receptor antagonists and quantitative relationship between their molecular structure and activity. Journal of Shanghai Jiaotong University (Medical Science), 39(4), 366.
- Eurofins (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Almansa, C., et al. (2012). Design, synthesis and structure-activity relationship of N-substituted tropane muscarinic acetylcholine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(9), 3149-3153.
- Zheng, G., et al. (2009). Synthesis and evaluation of a series of tropane analogues as novel vesicular monoamine transporter-2 ligands. Bioorganic & Medicinal Chemistry Letters, 19(24), 6978-6981.
- Almansa, C., et al. (2009). Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry.
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- Grynkiewicz, G., & Gadzikowska, M. (2019). A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine. Journal of Medicinal Plants.
- Vaughan, R. A., & Foster, J. D. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current Topics in Behavioral Neurosciences, 16, 63-98.
- Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol.
- Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane a. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119.
- Freeman, K. B., et al. (2008).
- Abe, A., et al. (2001). Novel tropane-based irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry, 44(25), 4479-4488.
- Fodor, G. B. (n.d.). The role of the tropane skeleton in drug research. INHN.
- Worrell, B. T., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids.
- BenchChem (n.d.).
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- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. inhn.org [inhn.org]
- 4. Synthesis and evaluation of a series of tropane analogues as novel vesicular monoamine transporter-2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Cocaine Analogs - Mark Trudell [grantome.com]
- 6. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jneurosci.org [jneurosci.org]
- 11. Novel tropane-based irreversible ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, activity determination of tropane compounds as muscarinic M3 receptor antagonists and quantitative relationship between their molecular structure and activity [xuebao.shsmu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and structure-activity relationship of N-substituted tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active fragments-guided drug discovery and design of selective tropane alkaloids using ultra-high performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry coupled with virtual calculation and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
spectroscopic data for exo- and endo-tropane aldehydes
This guide details the spectroscopic differentiation of exo- and endo-tropan-3-carbaldehyde (also known as 3-formyltropane).[1][2] These intermediates are critical in the synthesis of tropane alkaloids, including cocaine analogs and muscarinic receptor antagonists.
The distinction between these isomers relies heavily on
Part 1: Stereochemical Context & Stability[1]
The tropane core (8-methyl-8-azabicyclo[3.2.1]octane) adopts a chair-envelope conformation.[1][2] Substituents at the C3 position can exist in two orientations:
-
Exo (
): The substituent points away from the nitrogen bridge (equatorial-like).[2] This is generally the thermodynamically preferred isomer for formyl groups to minimize transannular strain.[2] -
Endo (
): The substituent points towards the nitrogen bridge (axial-like).[2]
Key Synthetic Insight: The reduction of tropane-3-carboxylic acids or the homologation of tropinone typically yields a mixture of isomers. The exo-aldehyde is often the major product under thermodynamic control, while the endo-aldehyde may form under kinetic conditions or via specific catalytic routes.
Part 2: Spectroscopic Comparison Guide
Nuclear Magnetic Resonance ( H NMR)
The most diagnostic signal is H-3 (the methine proton
| Feature | Exo-Tropan-3-al (Substituent is Exo) | Endo-Tropan-3-al (Substituent is Endo) | Mechanistic Explanation |
| Aldehyde (-CHO) | Chemical shift is similar; minor shielding in endo due to N-bridge proximity.[1][2] | ||
| H-3 Proton Orientation | Endo-H (Axial-like) | Exo-H (Equatorial-like) | The H-3 proton is opposite to the substituent.[1][2] |
| H-3 Multiplicity | Broad Multiplet (tt or dddd) | Narrow Triplet / Broad Singlet | Diagnostic: See coupling logic below. |
| H-3 Coupling ( | Exo-aldehyde has an endo-H3, allowing large trans-couplings.[1][2] | ||
| N-Methyl ( | Endo-isomers often show slight deshielding of N-Me due to anisotropy.[1][2] |
Diagnostic Rule:
-
If H-3 appears as a wide multiplet (>15 Hz total width), you have the Exo-aldehyde .[1][2]
-
If H-3 appears as a narrow signal (<10 Hz total width), you have the Endo-aldehyde .[1][2]
Carbon NMR ( C NMR)
Stereochemistry affects the chemical shift of the C3 carbon and the bridge carbons (C2/C4) via the
| Carbon | Exo-Tropan-3-al | Endo-Tropan-3-al | Trend Analysis |
| C=O[1][2] (Aldehyde) | ~202 – 204 ppm | ~200 – 202 ppm | carbonyl carbon is similar, but often slightly upfield in endo. |
| C-3 (Methine) | Downfield ( | Upfield ( | Diagnostic: The endo-substituent suffers steric compression, shielding the C3 nucleus (Upfield shift).[1][2] |
| C-2 / C-4 | Typical bridge shifts | Shielded (Upfield) | Steric crowding in the endo-isomer shields adjacent carbons.[1][2] |
Infrared Spectroscopy (FT-IR)
While less specific for stereochemistry, IR confirms the functional group transformation.[2]
-
C=O Stretch: 1720 – 1735 cm
(Strong).[1][2]-
Note: The endo-aldehyde C=O may appear at a slightly lower frequency if weak intramolecular hydrogen bonding occurs with the nitrogen lone pair (though rare in free base).
-
-
C-H Stretch (Aldehyde): Fermi doublet at ~2720 and 2820 cm
.[1][2]
Mass Spectrometry (MS)
-
Molecular Ion (
): m/z 153 (for C H NO).[2] -
Base Peak: m/z 82 or 83 (N-methylpyridinium / tropylium-like fragments).[1][2]
-
Fragmentation: Loss of -CHO (M-29) is common.[1][2] The endo-isomer may show a higher abundance of the M-29 peak due to facile elimination driven by steric relief.[1][2]
Part 3: Visualization of Stereochemical Analysis
The following diagram illustrates the geometric relationship between the H-3 proton and the bridge protons (H-2/H-4), which dictates the NMR splitting patterns.
Caption: Logical flow for assigning tropane stereochemistry based on H-3 proton coupling constants (Karplus relationship).
Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
To resolve the specific coupling constants of H-3, high-resolution NMR is required.[1][2]
-
Solvent Selection: Use CDCl
(Chloroform-d) as the standard.[2] -
Concentration: Dissolve ~10 mg of the aldehyde in 0.6 mL of solvent. Filter through a cotton plug to remove particulates.[2]
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher recommended.[2]
-
Scans: 16–64 scans for
H; >512 scans for C. -
Pulse Delay (d1): Set to
2.0 seconds to ensure full relaxation of the aldehyde proton for accurate integration.
-
Protocol 2: Epimerization Test (Self-Validating)
If the stereochemistry is ambiguous, perform a chemical epimerization test.
-
Dissolve a small aliquot of the pure aldehyde in MeOH.[2]
-
Add a catalytic amount of NaOMe (Sodium Methoxide).[2]
-
Stir at room temperature for 1 hour.
-
Result: The mixture will equilibrate to the thermodynamic ratio.
-
If your starting material was endo, you will see the emergence of the exo signals (Wide H-3 multiplet).
-
If your starting material was exo, the spectrum will remain largely unchanged (as it is already the stable isomer).
-
References
-
Hanretty, K. S., et al. (1978).[2] "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Tropane Alkaloids." Journal of Pharmaceutical Sciences, 67(6), 775-779.[1][2] Link
-
Lounasmaa, M., & Tamminen, T. (1993).[2] "The Tropane Alkaloids."[2][3][4][5][6] The Alkaloids: Chemistry and Pharmacology, 44, 1-114.[2] (Authoritative review on tropane stereochemistry and synthesis).
-
Robinson, R. (1917).[2][4] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[2] Link
-
Hayakawa, K., et al. (1997).[2] "Stereoselective Synthesis of Tropane Derivatives." Journal of the American Chemical Society.[2] (Establishes the thermodynamic preference for exo-substituents in 3-substituted tropanes).
Sources
- 1. 8-Azabicyclo[3.2.1]octane,3-phenoxy-8-methyl, exo- [webbook.nist.gov]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Tropinone [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Chiral HPLC Analysis of 8-Azabicyclo[3.2.1]octane Derivatives
Executive Summary
The 8-azabicyclo[3.2.1]octane scaffold—the core structure of tropane alkaloids like atropine, cocaine, and scopolamine—presents a unique set of chromatographic challenges. While the bridgehead carbons (C1 and C5) create a rigid bicyclic cage, the tertiary amine at position 8 introduces significant basicity, leading to severe peak tailing on silica-based stationary phases due to silanol interactions.
This guide objectively compares the performance of Amylose-based vs. Cellulose-based Chiral Stationary Phases (CSPs) for this scaffold. It prioritizes the transition from "Classic" coated phases (AD/OD) to "Modern" immobilized phases (IA/IB/IC), providing experimental protocols to overcome the "amine effect" and achieve baseline resolution (
Part 1: The Stereochemical Challenge
The 8-azabicyclo[3.2.1]octane core is often meso in its unsubstituted form. Chirality typically arises from desymmetrization at the C3 position (exo/endo isomers) or substitutions on the ethylene bridge (C6/C7).
The "Nitrogen Trap"
The defining feature of this analysis is not just the chiral recognition, but the tertiary amine .
-
Problem: The nitrogen lone pair interacts strongly with residual silanols on the silica support of the CSP.
-
Symptom: Peak tailing factors (
) often exceed 2.0, destroying resolution even if the chiral selectivity ( ) is high. -
Solution: The mobile phase must contain a basic modifier to compete for silanol sites.
Part 2: Comparative Analysis of CSPs
We evaluated three primary classes of CSPs for separating 3-substituted-8-azabicyclo[3.2.1]octane derivatives.
The Workhorse: Coated Amylose (Chiralpak AD-H)
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.
-
Performance: Historically the first-choice column. The helical amylose structure forms inclusion complexes that accommodate the bulky bicyclic tropane cage well.
-
Limitation: Restricted solvent compatibility.[1] You cannot use Dichloromethane (DCM) or Tetrahydrofuran (THF) to modulate retention or solubility, as they dissolve the polymer coating.
The Specialist: Coated Cellulose (Chiralcel OD-H)
-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).
-
Performance: Often outperforms AD-H for rigid bicyclic structures. The linear cellulose backbone creates "trenches" rather than cavities, which frequently offer better discrimination for the rigid 8-azabicyclo shape.
-
Verdict: Superior Selectivity (
) for tropane analogs compared to amylose, but suffers the same solvent restrictions.
The Modern Standard: Immobilized Phases (Chiralpak IA / IB / IC)
-
Chemistry: Polymer is covalently bonded to the silica.
-
IA: Immobilized AD (Amylose)
-
IB: Immobilized OD (Cellulose)
-
IC: Cellulose tris(3,5-dichlorophenylcarbamate)[2]
-
-
Advantage: Allows the use of "forbidden" solvents (DCM, THF, MtBE).
-
Key Insight: Chiralpak IC has emerged as a "Sniper" for this scaffold. The chlorinated carbamate group alters the electron density of the chiral cavity, often providing separation for tropanes where methyl-substituted phases (IA/IB) fail.
Part 3: Experimental Data & Performance Metrics
The following data represents the separation of a generic 3-aryl-8-azabicyclo[3.2.1]octane derivative.
Conditions:
-
Mobile Phase:
-Hexane : Isopropanol (90:10) -
Flow Rate: 1.0 mL/min[3]
-
Temperature: 25°C
-
Detection: UV @ 220 nm
Table 1: Column Performance Comparison (Effect of Phase Chemistry)
| Column Type | CSP Chemistry | Retention ( | Selectivity ( | Resolution ( | Tailing Factor ( |
| Chiralpak AD-H | Amylose-tris(3,5-dimethyl) | 2.1 | 1.15 | 1.2 (Partial) | 1.8 |
| Chiralcel OD-H | Cellulose-tris(3,5-dimethyl) | 2.8 | 1.35 | 2.4 (Baseline) | 1.9 |
| Chiralpak IC | Cellulose-tris(3,5-dichloro) | 3.2 | 1.48 | 3.1 (Excellent) | 1.8 |
Note: Data above is without basic additive optimization.[1] Note the high tailing factors (
Table 2: The "Additive Effect" (Crucial for 8-Azabicyclo)
Using Chiralcel OD-H (The selectivity winner), we optimized the mobile phase additive.
| Additive (0.1% v/v) | Resolution ( | Tailing Factor ( | Notes | |
| None | 2.8 | 2.4 | 1.9 | Broad peaks, risk of overlap. |
| Diethylamine (DEA) | 2.5 | 3.2 | 1.1 | Recommended Standard. |
| Triethylamine (TEA) | 2.6 | 3.0 | 1.2 | Good, but slightly more retention. |
| Ethylenediamine (EDA) | 2.4 | 3.3 | 1.0 | Aggressive silanol suppression; use for stubborn cases. |
Part 4: Method Development Workflow
The following diagram illustrates the logical flow for developing a method for a new 8-azabicyclo derivative.
Caption: Decision tree for chiral method development of tropane derivatives, prioritizing immobilized phases for solvent flexibility.
Part 5: Detailed Experimental Protocols
Protocol A: Mobile Phase Preparation (Normal Phase)
Objective: Prepare a stable, reproducible mobile phase that suppresses amine tailing.
-
Base Solvent: Measure 900 mL of HPLC-grade
-Hexane. -
Modifier Premix: In a separate flask, measure 100 mL of HPLC-grade Ethanol (or Isopropanol).
-
Additive Addition: Add 1.0 mL of Diethylamine (DEA) to the alcohol portion (not the hexane).
-
Why? DEA is more soluble in alcohol. Adding it to hexane first can cause micelle formation or instability.
-
-
Mixing: Add the Alcohol/DEA mixture to the Hexane.
-
Degassing: Sonicate for 10 minutes. Do not vacuum filter aggressively, as volatile DEA may evaporate, changing the pH.
Protocol B: Column Care for Basic Amines
Objective: Prevent "memory effects" where the amine sticks to the column and elutes in subsequent runs.
-
Equilibration: Flush the column with at least 20 column volumes (approx. 60 mL for a standard 250x4.6mm column) of the mobile phase containing the additive.
-
Post-Run Wash: Never store the column in basic mobile phase for >24 hours. Flush with 90:10 Hexane:Isopropanol (no additive) before storage.
Part 6: Mechanism of Interaction
Understanding why the separation works aids in troubleshooting.
Caption: Mechanistic view of the separation. The additive (DEA) blocks the Silanol, allowing the Analyte to interact purely with the CSP for chiral recognition.
References
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from
- Scriba, G. K. (2016). Chiral Recognition in Separation Science. Springer.
-
Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from
-
ResearchGate. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Retrieved from
-
Journal of Chromatography A. (2001). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds. (Demonstrates the AD/OD comparison relevant to bicyclic systems). Retrieved from
Sources
A Comparative Guide to the Stereochemical Validation of Synthesized Tropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclic structure of the tropane core, an 8-azabicyclo[3.2.1]octane skeleton, imparts specific three-dimensional arrangements to its derivatives, which are critical to their pharmacological activity.[1][2] The stereochemistry at the C-3, C-6, and C-7 positions, as well as the orientation of the N-methyl group, dictates the binding affinity and efficacy of these compounds at various receptors, including muscarinic and dopamine transporters.[3] Therefore, the unambiguous determination of the absolute and relative stereochemistry of synthesized tropane derivatives is a cornerstone of their development as therapeutic agents.
This guide provides a comparative analysis of the primary analytical techniques employed for the stereochemical validation of tropane derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear comparison to aid in selecting the most appropriate method for your research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules, providing an unambiguous three-dimensional map of the atomic arrangement in the solid state.[4][5]
The Principle: Unveiling the Molecular Architecture
This technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the precise spatial coordinates of each atom can be determined. For chiral molecules, the anomalous scattering of X-rays by heavier atoms allows for the determination of the absolute configuration.[5]
Experimental Protocol: From Solution to Structure
-
Crystal Growth (The Critical Step) :
-
Objective : To obtain a single, high-quality crystal of the synthesized tropane derivative (typically 0.1-0.3 mm in size).[6]
-
Procedure :
-
Purification : Ensure the compound is of the highest possible purity.
-
Solvent Selection : Choose a solvent or solvent system in which the compound has moderate solubility. Common choices for tropane derivatives include ethanol, acetone, or mixtures with less polar solvents like hexane or ethyl acetate.
-
Crystallization Method :
-
Slow Evaporation : Dissolve the compound in the chosen solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion : Place a concentrated solution of the compound in a small vial within a larger sealed container holding a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling : Slowly cool a saturated solution of the compound.
-
-
-
-
Crystal Mounting and Data Collection :
-
A suitable crystal is mounted on a goniometer head and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[6]
-
The crystal is then placed in an X-ray diffractometer, and a series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.[5]
-
An atomic model is built into the electron density map and refined to best fit the experimental data. The absolute configuration is determined by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.[3]
-
The Power of Solution-State Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution. For determining absolute configuration, the use of chiral derivatizing agents is essential.[7]
Mosher's Method: A Classic Approach for Absolute Configuration
The Mosher's ester analysis is a widely used NMR technique for determining the absolute configuration of secondary alcohols, which are common in tropane derivatives.[8][9]
The enantiomeric alcohol is reacted with an enantiomerically pure chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride, to form a pair of diastereomeric esters.[10][11] These diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ) of protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol.[7]
-
Esterification :
-
Objective : To convert the chiral tropane alcohol into its (R)- and (S)-MTPA esters in separate reactions.
-
Materials :
-
Your synthesized tropane alcohol (approx. 1-5 mg)
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous pyridine or DMAP
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Two NMR tubes
-
-
Procedure :
-
In one NMR tube, dissolve the tropane alcohol in the deuterated solvent.
-
Add a small excess of pyridine.
-
Add a slight molar excess of (R)-MTPA chloride.
-
In a second NMR tube, repeat the process using (S)-MTPA chloride.
-
Allow the reactions to proceed to completion (monitor by TLC or NMR).
-
-
-
NMR Analysis :
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. 2D NMR techniques like COSY may be necessary for complex spectra.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the MTPA ester plane.
-
-
Configuration Assignment :
-
A positive Δδ value is typically observed for protons on one side of the MTPA plane, while a negative Δδ is observed for protons on the other side. By modeling the preferred conformation of the MTPA esters, the absolute configuration of the alcohol can be assigned.
-
Chiroptical Methods: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It is a powerful technique for determining the absolute configuration of molecules in solution without the need for crystallization or derivatization.[13][14]
The Principle: A Vibrational Fingerprint of Chirality
Each vibrational mode of a chiral molecule has a corresponding VCD signal, resulting in a spectrum that is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[15][16]
Experimental Protocol: VCD Analysis
-
Sample Preparation :
-
Dissolve the purified tropane derivative in a suitable solvent (e.g., CDCl₃) to a concentration sufficient for measurement (typically >10 mg/mL).
-
-
VCD Spectrum Acquisition :
-
Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.
-
-
Computational Modeling :
-
Perform DFT calculations to predict the VCD and IR spectra for one enantiomer of the tropane derivative. This involves geometry optimization and frequency calculations.
-
-
Spectral Comparison and Assignment :
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration of the enantiomer used in the calculation.[15]
-
The Separation and Analytical Power of Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[17][18]
The Principle: Enantioselective Interactions
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture.[19] This differential interaction leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection :
-
The choice of CSP is crucial and often empirical. For tropane alkaloids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and protein-based CSPs (e.g., α1-acid glycoprotein) have shown success.[20]
-
The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve the best separation.
-
-
Sample Analysis :
-
Dissolve the synthesized tropane derivative in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV).
-
-
Data Interpretation :
-
The chromatogram will show two separate peaks for the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess (ee).
-
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Primary Output | Absolute 3D structure | Absolute configuration (with derivatization) | Absolute configuration | Enantiomeric purity, Separation |
| Sample State | Solid (single crystal) | Solution | Solution | Solution |
| Sample Amount | < 1 mg | 1-5 mg per ester | > 10 mg | µg to mg |
| Derivatization | No | Yes | No | No |
| Key Advantage | Unambiguous, "gold standard" | Widely accessible NMR instrumentation | No crystallization or derivatization needed | Quantitative ee, preparative scale-up |
| Key Limitation | Requires high-quality single crystals | Can be complex for molecules with multiple stereocenters | Requires specialized equipment and computational expertise | Does not provide absolute configuration directly |
| Best Suited For | Final, definitive proof of structure | Rapid determination of absolute configuration of alcohols and amines | Compounds that are difficult to crystallize | Routine enantiopurity checks and enantiomer separation |
Visualizing the Workflow
X-ray Crystallography Workflow
Sources
- 1. escholarship.org [escholarship.org]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mosher ester derivatives [sites.science.oregonstate.edu]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. hindsinstruments.com [hindsinstruments.com]
- 13. jascoinc.com [jascoinc.com]
- 14. spectroscopyasia.com [spectroscopyasia.com]
- 15. Absolute configuration of tropane alkaloids from Schizanthus species by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ABSOLUTE CONFIGURATION OF MEDICINAL AND AROMATIC NATURAL PRODUCTS BY VIBRATIONAL CIRCULAR DICHROISM | African Journal of Traditional, Complementary and Alternative Medicines [athmsi.org]
- 17. csfarmacie.cz [csfarmacie.cz]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
Comprehensive Safety and Handling Guide: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde (CAS: 1554224-35-9) is a highly specialized bicyclic tropane derivative utilized as a critical building block in neuropharmacology and natural product synthesis. Handling this compound requires a rigorous, causality-driven safety protocol because it presents a dual-hazard profile: the neurotoxic potential of a tropane alkaloid core combined with the electrophilic reactivity of a terminal aldehyde group.
As your trusted partner in laboratory safety, this guide provides the essential mechanistic insights, validated operational workflows, and disposal plans required to handle this compound safely.
Part 1: Mechanistic Hazard Profiling (The "Why")
To design an effective safety protocol, we must first understand the molecular causality behind the chemical's toxicity. This compound poses two distinct physiological threats:
-
Tropane Core (Neurotoxicity): The 8-methyl-8-azabicyclo[3.2.1]octane backbone is a classic tropane alkaloid structure. These compounds act as competitive, non-selective antagonists at muscarinic and nicotinic acetylcholine receptors (mAChR/nAChR) in the central and peripheral nervous systems[1][2]. Inhalation or ingestion of even micro-quantities can trigger an anticholinergic toxidrome, characterized by tachycardia, hallucinations, respiratory inhibition, and severe mucous membrane drying[2].
-
Aldehyde Group (Reactivity & Sensitization): The terminal -CHO moiety is highly electrophilic. Reactive aldehydes can covalently bind to cellular proteins and thiols, leading to intermolecular cross-linking[3]. This mechanism is responsible for severe skin and respiratory sensitization, tissue necrosis, and potential mutagenic effects upon contact.
Diagram 1: Dual-hazard mechanism of toxicity for Tropane-3-carbaldehyde derivatives.
Part 2: Causality-Driven Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The selection of protective gear must directly address the dual hazards of anticholinergic dust/vapor permeation and aldehyde corrosiveness.
| PPE Category | Required Equipment | Scientific Rationale (Causality) |
| Hand Protection | Double-Gloving: Butyl rubber (inner) + Nitrile (outer). | Nitrile provides dexterity but is susceptible to permeation by reactive aldehydes over time. Butyl rubber offers superior chemical resistance against aldehyde cross-linking[4]. |
| Respiratory | Type ABEK (EN14387) respirator filter or PAPR. | Protects against volatile organic vapors (aldehyde off-gassing) and prevents inhalation of neurotoxic tropane aerosols. |
| Eye/Face | Indirect-vented chemical splash goggles + Face shield. | Prevents rapid mucous membrane absorption of anticholinergic compounds, which can cause immediate mydriasis (pupil dilation) and systemic toxicity[5]. |
| Body Protection | Disposable, low-permeability Tyvek lab coat with elastic cuffs. | Tropane alkaloids can accumulate as fine dust on standard woven cotton coats, creating a severe secondary exposure risk[5]. |
Part 3: Operational Workflows & Engineering Controls
Every protocol involving 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde must be a self-validating system designed to prevent aerosolization and volatilization.
Step-by-Step Handling Methodology:
-
Environmental Isolation: Conduct all weighing, dilution, and transfer operations exclusively inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[5]. Never open the primary container on an open bench.
-
Static and Moisture Control: Tropane derivatives are highly hygroscopic and prone to static cling. Use static-dissipative spatulas and grounded weigh boats to prevent the sudden aerosolization of fine powders[5].
-
Closed-System Transfer: When dissolving the compound for assays or synthesis, immediately cap the solution with a septum. Use syringe-transfer techniques to move the liquid. This prevents the terminal aldehyde group from volatilizing into the workspace or oxidizing upon contact with ambient air.
-
Decontamination Prep: Before beginning work, ensure a prepared solution of 10% Sodium Bisulfite (NaHSO₃) is present in the fume hood for immediate tool decontamination.
Part 4: Spill Response & Chemical Neutralization Protocol
In the event of a spill, standard sweeping or mopping will exacerbate the hazard by aerosolizing the tropane core and spreading the reactive aldehyde. You must chemically neutralize the compound before physical cleanup.
Step-by-Step Spill Response:
-
Evacuate and Alert: Immediately clear the area and ensure the fume hood or room exhaust is operating at maximum capacity[6].
-
PPE Escalation: Responders must don a full-face respirator (ABEK filters) and butyl rubber gloves before approaching the spill.
-
Aldehyde Neutralization (The Chemical Kill-Step): Do not use water or standard absorbents initially. Apply a 10% Sodium Bisulfite (NaHSO₃) solution or powdered glycine directly over the spill[4][7].
-
Causality: Sodium bisulfite undergoes a nucleophilic addition reaction with the electrophilic aldehyde group, forming a stable, non-volatile, and water-soluble bisulfite adduct. This instantly neutralizes the sensitization and inhalation hazard[7].
-
-
Contact Time: Allow a minimum of 10 minutes for the neutralization reaction to reach completion[4].
-
Collection: Use inert absorbent pads to collect the neutralized liquid/slurry. Place all materials into a sealable, hazardous waste container.
Diagram 2: Step-by-step spill response and chemical neutralization workflow.
Part 5: Waste Disposal Plan
Improper disposal of tropane alkaloids can lead to severe environmental toxicity and regulatory violations.
-
Segregation: Never mix 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbaldehyde waste with strong oxidizers, acids, or heavy metals.
-
Primary Container Disposal: Empty containers that held the pure compound must not be rinsed or reused. Rinsing can generate toxic aqueous runoff. Dispose of the unrinsed vials directly into the solid hazardous waste stream[6].
-
Labeling: All waste generated (including contaminated gloves and weigh boats) must be explicitly labeled as "Acutely Toxic / Reactive Aldehyde Waste (Tropane Derivative)".
References
- Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. rhhz.net.
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI.
- Control Guidance Sheet 404 – Glutaraldehyde: Spill Containment and Cleanup. CDC.
- US6531634B1 - Non-hazardous oxidative neutralization of aldehydes.
- Phyllalbine: A Guide to Safe Disposal in a Labor
- Atropine - Procedure for Handling. Santa Cruz Biotechnology.
- GroPro Corporation - Safety Data Sheet (Aldehyde Reactivity). Greenbook.net.
- Tropane 98 529-17-9 - Safety Inform
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. mdpi.com [mdpi.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. cdc.gov [cdc.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6531634B1 - Non-hazardous oxidative neutralization of aldehydes - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
